BMS-433771 dihydrochloride hydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
543700-67-0 |
|---|---|
分子式 |
C21H27Cl2N5O3 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C21H23N5O2.2ClH.H2O/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15;;;/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2;2*1H;1H2 |
InChI 键 |
DMSGBVAHVFUZMJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
BMS-433771 Dihydrochloride Hydrate: A Technical Guide on its Mechanism of Action as a Respiratory Syncytial Virus Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-433771 dihydrochloride hydrate is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] Extensive research has demonstrated that its primary mechanism of action is the inhibition of the viral fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia.[2][3] This technical guide provides an in-depth analysis of the molecular mechanism of BMS-433771, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. While the roles of LFA-1 and ICAM-1 are pertinent to the broader immune response to RSV infection, current evidence indicates that BMS-433771 does not directly target these molecules.
Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion
BMS-433771 exerts its antiviral effect by directly targeting the RSV F protein, preventing the fusion of the viral envelope with the host cell membrane.[2][3] This process is essential for the virus to release its genetic material into the cell and initiate replication. The compound is effective against both A and B subgroups of RSV.[1][3]
The molecular interaction involves BMS-433771 binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[2] This binding event is thought to interfere with the conformational changes necessary for the association of the N-terminal and C-terminal heptad repeats, a process that leads to the formation of a stable six-helical bundle structure required for membrane fusion.[2] By preventing this structural rearrangement, BMS-433771 effectively halts the fusion process at an early stage.[3]
Signaling Pathway of RSV Fusion and Inhibition by BMS-433771
Caption: RSV Fusion Pathway and Inhibition by BMS-433771.
The Role of LFA-1 and ICAM-1 in RSV Infection
While not direct targets of BMS-433771, Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1) play significant roles in the pathogenesis of and immune response to RSV infection.
-
ICAM-1 (CD54): This cell surface glycoprotein is expressed on various cell types, including epithelial cells.[4] ICAM-1 has been identified as a receptor for RSV, facilitating viral entry into host cells by binding to the viral F protein.[4] Blocking ICAM-1 on human epithelial cells has been shown to decrease RSV infection.[4]
-
LFA-1 (CD11a/CD18): LFA-1 is an integrin primarily expressed on leukocytes and is a key molecule in the immune response.[5] Its primary ligand is ICAM-1.[5][6] The LFA-1/ICAM-1 interaction is crucial for T-cell activation, migration, and cytotoxic T-lymphocyte (CTL) mediated killing of virus-infected cells.[5] In the context of RSV infection, LFA-1 is important for the initiation of the CTL response and viral clearance.[5]
Quantitative Data
The following table summarizes the in vitro potency of BMS-433771 against various strains of RSV.
| Parameter | Virus Strain/Group | Value | Reference |
| Average EC50 | Multiple laboratory and clinical isolates (Groups A and B) | 20 nM | [3] |
| EC50pro | RSV Long strain (Subgroup A) | 12 nM | [3] |
| EC50pro | RSV A2 strain (Subgroup A) | 10 nM | [3] |
| EC50pro | RSV B Washington strain (Subgroup B) | 18 nM | [3] |
| EC50pro | Clinical Isolates (6 Subgroup A, 2 Subgroup B) | 9 - 50 nM | [3] |
| CC50 | Uninfected HEp-2 cells | >218 µM | [3] |
EC50: 50% effective concentration; EC50pro: 50% effective concentration in a viral protein expression assay; CC50: 50% cytotoxic concentration.
Experimental Protocols
The mechanism of action of BMS-433771 was elucidated through a series of key experiments.
Time-of-Addition Experiments
Objective: To determine the stage of the viral replication cycle inhibited by BMS-433771.
Methodology:
-
HEp-2 cells were infected with a high multiplicity of infection (MOI) of RSV (2 to 10 PFU/cell).
-
BMS-433771 was added at various time points post-infection.
-
The cells were incubated for 16 hours to allow for a single cycle of viral replication.
-
The level of viral protein expression was measured as the readout for viral replication.
-
In a variation of the experiment, infected cells were incubated at 4°C to allow for viral attachment but not fusion, with the compound added at different times before shifting the temperature to 37°C to initiate fusion.[3]
Results: Inhibition of viral replication was observed only when the compound was added at the early stages of infection, indicating that it targets an early step such as viral entry.[3]
Resistance Mapping Studies
Objective: To identify the molecular target of BMS-433771.
Methodology:
-
RSV was serially passaged in HEp-2 cells in the presence of increasing concentrations of BMS-433771 or its analogs.
-
Viruses that developed resistance to the compound were isolated.
-
The genetic sequence of the F, G, and SH envelope proteins of the resistant viruses was determined and compared to the wild-type virus.
Results: Resistance was mapped to single amino acid mutations in the F1 subunit of the fusion protein, confirming that the F protein is the direct target of BMS-433771.[3]
Cell Protection and Viral Protein Expression Assays
Objective: To quantify the in vitro antiviral activity of BMS-433771.
Methodology:
-
Cell Protection Assay:
-
HEp-2 cell cultures were infected with RSV in the presence of serial dilutions of BMS-433771.
-
After incubation, the cytopathic effect (CPE) of the virus was assessed.
-
Cell viability was quantified using a metabolic assay (e.g., MTT assay).
-
-
Viral Protein Expression Assay:
-
Infected cells were treated with different concentrations of the compound.
-
Viral protein synthesis was measured, for instance, by quantitating the virus-expressed matrix protein.[3]
-
Experimental Workflow for Resistance Mapping
Caption: Workflow for identifying the molecular target of BMS-433771.
Conclusion
This compound is a specific and potent inhibitor of RSV replication that acts by targeting the viral F protein and preventing membrane fusion. This mechanism has been robustly demonstrated through time-of-addition, resistance mapping, and in vitro efficacy studies. While LFA-1 and ICAM-1 are important molecules in the host's interaction with RSV, they are not the direct targets of BMS-433771. A thorough understanding of this specific mechanism of action is crucial for the continued development and potential clinical application of this and similar antiviral compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking intercellular adhesion molecule-1 on human epithelial cells decreases respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with Anti-LFA-1 Delays the CD8+ Cytotoxic-T-Lymphocyte Response and Viral Clearance in Mice with Primary Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. betalifesci.com [betalifesci.com]
An In-depth Technical Guide to BMS-433771 Dihydrochloride Hydrate: An RSV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 dihydrochloride hydrate is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein. It demonstrates significant antiviral activity against both RSV A and B subtypes by specifically targeting the viral fusion process. This document provides a comprehensive technical overview of BMS-433771, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance profile. Detailed experimental methodologies for key assays are provided, along with visual representations of its mechanism and experimental workflows to support further research and development efforts in the field of RSV therapeutics.
Mechanism of Action
BMS-433771 is a class I viral fusion inhibitor that targets the RSV fusion (F) glycoprotein. The RSV F protein is essential for viral entry into the host cell, mediating the fusion of the viral envelope with the host cell membrane. This process involves a significant conformational change in the F protein from a metastable prefusion state to a highly stable postfusion state.
BMS-433771 functions by binding to a three-fold symmetric pocket within the central cavity of the prefusion conformation of the RSV F protein. This binding stabilizes the prefusion state, preventing the necessary structural rearrangements that lead to membrane fusion.[1][2] By locking the F protein in its prefusion conformation, BMS-433771 effectively blocks both the initial virus-to-cell fusion and the subsequent cell-to-cell fusion (syncytium formation) that is characteristic of RSV infection in vitro.[2] Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming its direct interaction with the F protein.[2]
Data Presentation
In Vitro Efficacy
BMS-433771 exhibits potent activity against a wide range of laboratory and clinical isolates of both RSV A and B subtypes. The 50% effective concentration (EC50) is consistently in the low nanomolar range.
| Assay Type | RSV Strain/Subtype | Cell Line | EC50 (nM) | Reference |
| Cell Protection (CPE) | Long (A) | HEp-2 | 12 | [2] |
| Viral Protein Expression | Long (A) | HEp-2 | 13 | [2] |
| Plaque Reduction | Long (A) | HEp-2 | 2 - 40 | [2] |
| Average Activity | Multiple A and B strains | HEp-2 | ~20 | [2] |
Cytotoxicity
BMS-433771 demonstrates a favorable safety profile in vitro, with high selectivity for antiviral activity over cellular toxicity.
| Cell Line | CC50 (µM) | Reference |
| HEp-2 | >218 | [3] |
| Various (4 separate lines) | > Maximum concentration tested | [2] |
In Vivo Efficacy
Prophylactic oral administration of BMS-433771 has been shown to significantly reduce viral titers in the lungs of infected rodents.
| Animal Model | Dosing Regimen | Viral Titer Reduction (log10) | Reference |
| BALB/c Mice | 5 mg/kg (single oral dose) | ≥ 1.0 | [1][3] |
| Cotton Rats | 50 mg/kg (single oral dose) | ≥ 1.0 | [1][3] |
Pharmacokinetics
Pharmacokinetic studies have revealed differences in the exposure and response to BMS-433771 between rodent models.
| Animal Model | Parameter | Value | Reference |
| Cotton Rat | AUC for 1.0 log10 viral load reduction | ~5,000 ng·h/mL | [4] |
| BALB/c Mice vs. Cotton Rats | AUC for 50% max response | ~7.5-fold less in mice | [1][5] |
Resistance Profile
Viral resistance to BMS-433771 is associated with specific mutations in the RSV F protein.
| Mutation | Location | Fold Resistance | Reference |
| K394R | F1 Subunit | 1,250-fold | [6][7] |
| F140 | Fusion Peptide | Not quantified | [3] |
| V144 | Fusion Peptide | Not quantified | [3] |
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
HEp-2 cells
-
6-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% FBS (Infection Medium)
-
RSV stock (e.g., Long strain)
-
This compound
-
Methylcellulose overlay medium (e.g., 0.75% methylcellulose in MEM with 2% FBS)
-
Formalin or Methanol/Ethanol solution for fixing
-
0.5% Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of BMS-433771 in infection medium.
-
Infection: Aspirate the growth medium from the confluent HEp-2 cell monolayers. Infect the cells with approximately 50 plaque-forming units (PFU) of RSV per well. Allow the virus to adsorb for 1-2 hours at 37°C.[8]
-
Treatment: After adsorption, remove the virus inoculum and add the various dilutions of BMS-433771 to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add methylcellulose overlay medium to each well.[2][9] This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5 days, or until plaques are visible in the virus control wells.[2]
-
Fixation: Aspirate the methylcellulose overlay and fix the cell monolayers.
-
Staining: Stain the fixed cells with crystal violet solution for 10-15 minutes.[8] The stain will be taken up by living cells, leaving clear areas (plaques) where cells have been lysed by the virus.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The percent inhibition is calculated relative to the virus control. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Syncytium Formation (Cell-Cell Fusion) Assay
This assay assesses the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells.
Materials:
-
HEp-2 cells
-
Tissue culture plates (e.g., 96-well)
-
RSV stock
-
This compound
-
Appropriate cell culture media
-
Microscope for visualization
Procedure:
-
Infection: Seed HEp-2 cells and infect them with RSV at a low multiplicity of infection (MOI). Allow the infection to proceed for approximately 16 hours to ensure viral protein expression on the cell surface without causing widespread cell death.[2]
-
Treatment: After the initial 16-hour infection period, add serial dilutions of BMS-433771 to the infected cell cultures.[2] By adding the compound at this later time point, the assay specifically measures the inhibition of cell-to-cell fusion, rather than the initial viral entry.
-
Incubation: Incubate the treated, infected cells for an additional 24-48 hours at 37°C.
-
Visualization: Observe the cell monolayers under a microscope. In the untreated, infected wells, large multinucleated cells (syncytia) will be visible.
-
Quantification (Optional): The extent of syncytium formation can be quantified by counting the number of syncytia per field of view or by measuring the area of the syncytia. The inhibition by BMS-433771 is observed as a reduction in the number and size of syncytia compared to the untreated control.
Conclusion
This compound is a well-characterized and highly potent inhibitor of RSV replication. Its mechanism of action, involving the stabilization of the prefusion F protein, represents a key strategy in the development of anti-RSV therapeutics. The compound's oral bioavailability and efficacy in animal models have established it as an important benchmark for RSV fusion inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers working on the discovery and development of novel antiviral agents against respiratory syncytial virus. Although its clinical development was discontinued, the insights gained from the study of BMS-433771 continue to inform the design of next-generation RSV inhibitors.[3]
References
- 1. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to BMS-433771 Dihydrochloride Hydrate: A Potent RSV F Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 dihydrochloride hydrate is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein.[1][2][3] This document provides a comprehensive technical overview of BMS-433771, detailing its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[4] The RSV fusion (F) protein, a class I viral fusion protein, is essential for viral entry into host cells and is a prime target for antiviral drug development.[4][5][6] BMS-433771 emerged as a promising clinical candidate due to its potent inhibition of F protein-mediated membrane fusion, activity against both RSV A and B subtypes, and favorable pharmacokinetic properties that allow for oral administration.[1][2]
Mechanism of Action
BMS-433771 functions by directly targeting the RSV F protein and inhibiting the conformational changes necessary for membrane fusion.[1][2] The F protein transitions from a metastable prefusion state to a stable postfusion state to merge the viral and host cell membranes.[5]
The key steps in the mechanism are:
-
Binding Site: Direct affinity labeling studies have shown that BMS-433771 binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F1 subunit.[1][2][3] Photoaffinity labeling has identified tyrosine-198 as a key interaction site.[3][7]
-
Inhibition of Six-Helix Bundle Formation: During the fusion process, the HRA and the C-terminal heptad repeat (HRB) associate to form a stable six-helix bundle (a trimer-of-hairpins). This structure is crucial for bringing the viral and cellular membranes into close proximity for fusion. BMS-433771, by binding to the HRA region, physically obstructs the association of HRB, thereby preventing the formation of the fusogenic six-helix bundle.[1][2][3]
-
Stage of Inhibition: Time-of-addition experiments demonstrate that BMS-433771 acts at an early stage of the viral life cycle, specifically inhibiting virus-cell fusion.[4] It is also effective at later stages by preventing cell-to-cell fusion (syncytium formation).[4][8]
The following diagram illustrates the inhibitory action of BMS-433771 on the RSV F protein-mediated fusion process.
Caption: Inhibition of RSV F protein conformational change by BMS-433771.
Quantitative Data
In Vitro Antiviral Activity
BMS-433771 demonstrates potent activity against a wide range of RSV laboratory strains and clinical isolates from both A and B subgroups. The average 50% effective concentration (EC50) is approximately 20 nM.[1][2][4]
| RSV Strain/Isolate | Subgroup | EC50 (nM) | Assay Type |
| Long | A | 10 - 13 | Viral Protein Expression |
| A2 | A | 10 | Viral Protein Expression |
| Washington | B | 18 | Viral Protein Expression |
| Clinical Isolates (6) | A | 9 - 50 | Viral Protein Expression |
| Clinical Isolates (2) | B | 11 - 12 | Viral Protein Expression |
| Average | A & B | ~20 | - |
Data compiled from Cid et al., 2005.[4]
In Vivo Efficacy
Prophylactic oral administration of BMS-433771 has been shown to be effective in reducing viral lung titers in rodent models of RSV infection.
| Animal Model | Dose (mg/kg) | Dosing Regimen | Viral Titer Reduction |
| BALB/c Mice | 5.0 | Single oral dose 1h pre-infection | Significant reduction |
| Cotton Rats | 25 | Single oral dose 1h pre-infection | Equivalent reduction to mice |
Data compiled from Cianci et al., 2005.[2]
Resistance Profile
RSV variants resistant to BMS-433771 have been generated in cell culture. Resistance is conferred by single amino acid mutations in the F1 subunit of the F protein.
| Mutation | Fold Resistance to BMS-433771 | Cross-Resistance Noted |
| K394R | 1,250-fold | TMC-353121, JNJ-53718678, AK-0529 |
| F140 | - | Yes |
| V144 | - | Yes |
Data compiled from multiple sources.[6][9][10] The K394R mutation is a key escape mutation for several RSV fusion inhibitors.[6][9]
Experimental Protocols
In Vitro Antiviral Assays
Objective: To determine the concentration of BMS-433771 required to inhibit RSV replication by 50% (EC50).
a) Viral Protein Expression Assay:
-
Cell Culture: HEp-2 cells are seeded in 96-well plates and grown to confluence.
-
Infection: Cell monolayers are infected with RSV (e.g., Long strain) at a low multiplicity of infection (MOI).
-
Compound Addition: Serial dilutions of BMS-433771 are added to the wells.
-
Incubation: Plates are incubated for a period allowing multiple cycles of viral replication (e.g., 5 days).
-
Endpoint Measurement: Cells are fixed and permeabilized. The expression of a specific viral protein (e.g., matrix protein) is quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific monoclonal antibody.
-
Data Analysis: The percent inhibition relative to untreated controls is calculated, and the EC50 value is determined from the dose-response curve.[4]
b) Plaque Reduction Assay:
-
Cell Culture and Infection: Confluent HEp-2 cell monolayers are infected with a low number of plaque-forming units (PFU) of RSV (e.g., ~50 PFU).
-
Compound and Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a medium containing methylcellulose and serial dilutions of BMS-433771.
-
Incubation: Plates are incubated for 5 days to allow for plaque formation.
-
Visualization: The overlay is removed, and the cell monolayer is stained with crystal violet to visualize plaques.
-
Data Analysis: The number of plaques in treated wells is counted and compared to untreated controls to calculate the EC50.[4]
c) Syncytium Formation Inhibition Assay:
-
Establish Infection: HEp-2 cells are infected with RSV and incubated for 16 hours to allow infection to establish and initial syncytia to form.
-
Compound Addition: BMS-433771 is added to the culture medium at various concentrations (e.g., 25 nM and 250 nM).
-
Incubation: Cells are incubated for an additional period to observe the progression of syncytium formation.
-
Observation: The formation of giant, multinucleated cells (syncytia) is observed and quantified by microscopy. Complete inhibition of syncytia formation is the endpoint.[4]
The following diagram outlines the general workflow for determining the in vitro antiviral activity of BMS-433771.
Caption: General workflow for in vitro antiviral assays of BMS-433771.
In Vivo Efficacy Studies
Objective: To evaluate the prophylactic efficacy of orally administered BMS-433771 in a rodent model.
Protocol (BALB/c Mouse Model):
-
Animals: Female BALB/c mice (6-10 weeks old) are used.[4]
-
Compound Formulation: BMS-433771 is dissolved in a vehicle suitable for oral gavage, such as 50% polyethylene glycol 400 (PEG 400) in water.[4]
-
Dosing: A single dose of the compound (e.g., 50 mg/kg) is administered to the mice by oral gavage.[9] Control groups receive the vehicle only.
-
Infection: One hour after dosing, mice are intranasally inoculated with a defined titer of RSV.[2][4]
-
Virus Titer Determination: At a set time post-infection (e.g., day 4 or 5), mice are euthanized. The lungs are harvested, homogenized, and viral titers are determined by a plaque assay on HEp-2 cells.
-
Data Analysis: Viral titers from the treated group are compared to the vehicle control group to determine the extent of viral replication inhibition.
Conclusion
This compound is a well-characterized inhibitor of the RSV F protein with potent in vitro and in vivo activity. Its mechanism of action, involving the stabilization of the prefusion F protein conformation by binding to a key pocket in the HRA domain, provides a clear rationale for its antiviral effects. While the development of BMS-433771 did not proceed to later clinical stages due to a realignment of company priorities, the extensive data gathered on its activity and mechanism of action have provided invaluable proof-of-concept for small molecule inhibitors targeting class I viral fusion proteins.[2][10] The study of BMS-433771 and its resistance profile continues to inform the development of next-generation RSV fusion inhibitors.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Discovery and Synthesis of BMS-433771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of BMS-433771, intended for professionals in the field of drug development and virology.
Discovery
BMS-433771 was identified through a high-throughput screening of the Bristol-Myers Squibb proprietary chemical library for compounds that could protect HEp-2 cells from RSV-induced cytopathic effect (CPE).[1] The initial lead compound, BMS-233675, a benzotriazole derivative, was subsequently optimized through medicinal chemistry efforts to improve potency, metabolic stability, and pharmacokinetic properties.[1] This optimization process, which focused on structure-activity relationships of the benzotriazole and benzimidazole moieties, led to the identification of BMS-433771 as a clinical candidate.[2]
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of BMS-433771 is not publicly available in the reviewed scientific literature or patents. The synthesis was carried out by the Medicinal Chemistry group at Bristol-Myers Squibb.[1] BMS-433771 is chemically known as 1-cyclopropyl-3-[[1-(4-hydroxybutyl)-1H-benzimidazol-2-yl]methyl]-2H-imidazo[4,5-c]pyridin-2-one. The synthesis of related benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative to form the benzimidazole ring, followed by alkylation and coupling reactions to introduce the various substituents.
Mechanism of Action: RSV Fusion Inhibition
BMS-433771 is a specific inhibitor of RSV-mediated membrane fusion.[1][2][3] It targets the RSV fusion (F) protein, a class I viral fusion protein, which is essential for the entry of the virus into the host cell. The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane.
The proposed mechanism of action involves BMS-433771 binding to a hydrophobic pocket within the trimeric N-terminal heptad repeat (HR1) of the F protein in its pre-fusion conformation.[3] This binding interferes with the conformational rearrangement of the F protein, specifically the association of the N-terminal and C-terminal heptad repeats (HR1 and HR2) to form a stable six-helix bundle (6HB).[3] The formation of this 6HB is a critical step that brings the viral and cellular membranes into close proximity, leading to fusion. By preventing this, BMS-433771 effectively blocks viral entry into the host cell.[1][2] Time-of-addition experiments have confirmed that the compound acts at an early stage of the viral life cycle.[1]
Biological Activity
In Vitro Activity
BMS-433771 demonstrates potent and broad-spectrum activity against both group A and group B strains of RSV, including laboratory and clinical isolates.[1]
| Parameter | RSV Strain | Cell Line | Value | Reference |
| EC50 (CPE) | Long | HEp-2 | 12 nM | [1] |
| EC50pro (Protein Exp.) | Long | HEp-2 | 13 nM | [1] |
| Average EC50 | 11 Strains (A & B) | HEp-2 | 20.4 nM | [1] |
| CC50 | - | HEp-2 | >218 µM | [1] |
EC50: 50% effective concentration; EC50pro: 50% effective concentration in viral protein expression assay; CC50: 50% cytotoxic concentration.
In Vivo Efficacy
BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.
| Animal Model | Dosing Regimen | Effect | Reference |
| BALB/c Mice | 50 mg/kg/day (b.i.d.) | Significant reduction in lung viral titers | [1] |
| BALB/c Mice | 5 mg/kg (single dose) | ~1.0 log10 TCID50 reduction in lung viral titers | |
| Cotton Rats | 50 mg/kg (single dose) | Significant reduction in lung viral titers |
Experimental Protocols
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Assay:
-
Cell Line: HEp-2 cells.
-
Methodology:
-
Seed HEp-2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of BMS-433771.
-
Infect the cells with RSV (e.g., Long strain) at a specified multiplicity of infection (MOI).
-
Immediately add the diluted compound to the infected cells.
-
Incubate for 4-5 days until CPE is complete in the virus control wells.
-
Assess cell viability using a reagent such as MTT or CellTiter-Glo.
-
Calculate the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
2. Plaque Reduction Assay:
-
Cell Line: HEp-2 cells.
-
Methodology:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a low MOI of RSV (e.g., ~50 PFU/well).
-
After a 1-hour adsorption period, remove the inoculum.
-
Overlay the cells with a medium containing methylcellulose and serial dilutions of BMS-433771.
-
Incubate for 5 days to allow for plaque formation.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the EC50 value, the concentration that reduces the plaque number by 50%.[1]
-
3. Viral Protein Expression Assay:
-
Cell Line: HEp-2 cells.
-
Methodology:
-
Seed HEp-2 cells in 96-well plates.
-
Infect the cells with RSV and simultaneously add serial dilutions of BMS-433771.
-
Incubate for 24 hours.
-
Fix the cells and perform an enzyme-linked immunosorbent assay (ELISA) using a primary antibody specific for an RSV protein (e.g., F protein) and a horseradish peroxidase-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal.
-
Calculate the EC50pro value, the concentration that inhibits viral protein expression by 50%.[1]
-
In Vivo Efficacy Study (Mouse Model)
-
Animal Model: BALB/c mice.
-
Methodology:
-
Administer BMS-433771 orally (by gavage) to mice at desired doses. The compound is typically dissolved in a vehicle such as 50% polyethylene glycol 400 in water.[1]
-
One hour after dosing, intranasally inoculate the mice with a specified titer of RSV (e.g., 105 TCID50).
-
Continue dosing as per the experimental design (e.g., once daily or twice daily for a set number of days).
-
On day 4 post-infection, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and determine the viral titer using a TCID50 assay on HEp-2 cells.
-
Compare the lung viral titers of the treated groups to the vehicle control group to determine the extent of viral load reduction.
-
Conclusion
BMS-433771 is a well-characterized, potent, and orally bioavailable inhibitor of RSV fusion. Its discovery and preclinical development provide a strong proof-of-concept for targeting the RSV F protein to combat RSV infections. The data summarized herein offer a valuable resource for researchers and professionals involved in the ongoing efforts to develop effective antiviral therapies for this important respiratory pathogen.
References
Chemical structure and properties of BMS-433771 dihydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 dihydrochloride hydrate is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro and in vivo pharmacology of BMS-433771, intended for researchers and professionals in the field of antiviral drug development.
Chemical Structure and Physicochemical Properties
BMS-433771 is a benzimidazole derivative.[1] The dihydrochloride hydrate salt form enhances its solubility and suitability for pharmaceutical development.
Table 1: Chemical and Physical Properties of BMS-433771 and its Dihydrochloride Hydrate Salt
| Property | Value | Reference(s) |
| BMS-433771 (Free Base) | ||
| Chemical Formula | C₂₁H₂₃N₅O₂ | [2] |
| Molecular Weight | 377.44 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| SMILES | O=C(N(C1=C2C=CN=C1)CC3=NC4=CC=CC=C4N3CCCCO)N2C5CC5 | [2] |
| This compound | ||
| Chemical Formula | C₂₁H₂₃N₅O₂ · 2HCl · H₂O | N/A |
| Molecular Weight | 468.38 g/mol | N/A |
| Solubility | DMSO: ≥ 6.25 mg/mLWater: 2.5 mg/mL (pH adjusted to 4 with HCl) | [2] |
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
BMS-433771 exerts its antiviral activity by specifically targeting the RSV F protein, a class I viral fusion protein. The fusion process is a multi-step conformational change in the F protein from a metastable pre-fusion state to a stable post-fusion state.[3]
BMS-433771 binds to a three-fold symmetric pocket within the central cavity of the pre-fusion conformation of the RSV F protein.[3] This binding stabilizes the pre-fusion state, preventing the necessary structural rearrangements that lead to the insertion of the fusion peptide into the host cell membrane and the subsequent formation of a six-helix bundle, which is essential for the fusion of the viral and host cell membranes.[1][4]
Figure 1. Signaling pathway of RSV F protein-mediated membrane fusion and its inhibition by BMS-433771.
In Vitro Pharmacology
BMS-433771 demonstrates potent and selective activity against both RSV subtypes A and B in cell culture.
Table 2: In Vitro Activity of BMS-433771
| Parameter | Cell Line | Virus Strain(s) | Value | Reference(s) |
| EC₅₀ | HEp-2 | Laboratory and clinical isolates (A and B) | ~20 nM | [2] |
| CC₅₀ | Various (e.g., HeLa, Vero, MT-2) | N/A | > 100 µM | [2] |
In Vivo Pharmacology
BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.
Table 3: In Vivo Efficacy of BMS-433771
| Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| BALB/c Mice | Single oral dose (1-100 mg/kg) 1 hour prior to infection | Significant reduction in lung viral titers | [5][6] |
| Cotton Rats | Single oral dose (25-200 mg/kg) 1 hour prior to infection | Reduction in lung viral titers | [5][6][7] |
Table 4: Pharmacokinetic Parameters of BMS-433771
| Species | Dose | Route | AUC | Cmax | Tmax | t₁/₂ | Oral Bioavailability (%) | Reference(s) |
| Cotton Rat | N/A | Oral | A significant viral load reduction of 1.0 log₁₀ was obtained for an AUC value of 5,000 ng/h/ml.[8] | N/A | N/A | N/A | N/A | [8] |
| Mouse | N/A | Oral | N/A | N/A | N/A | N/A | Good | [9] |
| Rat | N/A | Oral | N/A | N/A | N/A | N/A | Good | N/A |
| Dog | N/A | Oral | N/A | N/A | N/A | N/A | Good | N/A |
| Cynomolgus Monkey | N/A | Oral | N/A | N/A | N/A | N/A | Good | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Figure 2. Workflow for a typical plaque reduction assay.
Methodology:
-
Cell Seeding: HEp-2 cells are seeded into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
-
Compound Dilution: A serial dilution of BMS-433771 is prepared in an appropriate cell culture medium.
-
Infection: The cell culture medium is removed from the confluent HEp-2 cell monolayers, and the cells are inoculated with a dilution of RSV (e.g., Long strain) in the presence of varying concentrations of BMS-433771 or a vehicle control.
-
Adsorption: The plates are incubated for a period (e.g., 1-2 hours) at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium, such as methylcellulose or agarose in a culture medium, to restrict the spread of the virus to adjacent cells.[10][11]
-
Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for 5 to 7 days, allowing for the formation of plaques.[11]
-
Staining and Quantification: The overlay is removed, and the cell monolayers are fixed (e.g., with formalin or methanol/acetone) and stained with a solution such as 0.1% crystal violet.[10] The plaques are then counted, and the EC₅₀ value is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the vehicle control.
In Vivo Efficacy in a Cotton Rat Model
The cotton rat (Sigmodon hispidus) is a permissive model for RSV replication and is commonly used to evaluate the in vivo efficacy of antiviral compounds.
Methodology:
-
Animal Acclimatization: Cotton rats are acclimatized to the facility for a specified period before the study begins.
-
Compound Formulation and Administration: BMS-433771 is formulated for oral administration, often as a suspension or solution in a suitable vehicle. The compound is administered by oral gavage at various doses (e.g., 25, 50, 100, 200 mg/kg) at a specific time point relative to infection (e.g., 1 hour prior).[6][7]
-
Virus Inoculation: Animals are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., Long strain).[7]
-
Monitoring: Animals are monitored daily for clinical signs of illness.
-
Endpoint Analysis: At a predetermined time post-infection (e.g., day 4), the animals are euthanized, and their lungs are harvested.[7]
-
Viral Titer Determination: The lung tissue is homogenized, and the viral titer in the homogenate is determined by a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay on HEp-2 cells. The reduction in lung viral titers in the treated groups is compared to the vehicle-treated control group.[6]
Conclusion
This compound is a promising, orally active inhibitor of RSV with a well-defined mechanism of action targeting the viral F protein. Its potent in vitro activity and demonstrated in vivo efficacy in preclinical models highlight its potential as a therapeutic agent for the treatment of RSV infections. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BMS-433771: A Potent Small Molecule Inhibitor of Respiratory Syncytial Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics remains a critical public health priority. This document provides a comprehensive technical overview of BMS-433771, a potent, orally bioavailable small molecule inhibitor of RSV. BMS-433771 targets the viral fusion (F) protein, a key component of the viral entry machinery, thereby preventing the fusion of the viral envelope with the host cell membrane. This guide details the mechanism of action, in vitro and in vivo efficacy, resistance profile, and relevant experimental methodologies for the evaluation of BMS-433771 and similar compounds. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction
Respiratory Syncytial Virus (RSV), a member of the Pneumoviridae family, is a major cause of respiratory illness worldwide. The RSV fusion (F) protein is a class I fusion protein essential for viral entry into host cells and the formation of syncytia, a hallmark of RSV infection. The F protein undergoes a significant conformational change to mediate the fusion of the viral and cellular membranes. This critical role makes the F protein an attractive target for antiviral drug development.
BMS-433771 is a small molecule inhibitor that specifically targets the RSV F protein.[1][2][3][4] It belongs to a class of compounds known as fusion inhibitors.[1][2][3][4] Extensive preclinical studies have demonstrated its potent activity against a broad range of RSV A and B clinical isolates and its efficacy in animal models of RSV infection.[1][4][5]
Chemical Properties
BMS-433771 is a benzimidazole derivative.
-
IUPAC Name: 1-cyclopropyl-3-({1-[(4-hydroxybutyl)amino]-1H-benzimidazol-2-yl}methyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
-
Molecular Formula: C₂₁H₂₃N₅O₂[6]
-
Molecular Weight: 377.44 g/mol [6]
Mechanism of Action
BMS-433771 is a highly specific RSV fusion inhibitor that targets the F protein.[1][2][3][4] Its mechanism of action involves binding to a hydrophobic pocket within the central cavity of the prefusion conformation of the F protein trimer.[2][7][8] This binding stabilizes the prefusion state and prevents the conformational changes necessary for membrane fusion.[7]
The key steps in the mechanism of action are:
-
Binding to Prefusion F Protein: BMS-433771 binds to a specific site on the F1 subunit of the RSV F protein.[1][7] This binding site is a hydrophobic cavity formed by the trimeric N-terminal heptad repeat (HRA).[2][4]
-
Inhibition of Conformational Change: By occupying this pocket, BMS-433771 prevents the F protein from transitioning to its post-fusion, six-helix bundle conformation.[2][4] This transition is essential for bringing the viral and host cell membranes into close proximity for fusion.
-
Blockade of Viral Entry: As a result, the fusion of the viral envelope with the host cell membrane is blocked, preventing the entry of the viral genome into the cell and inhibiting the initiation of infection.[1]
-
Inhibition of Syncytia Formation: BMS-433771 also inhibits cell-to-cell fusion, which is responsible for the formation of syncytia, thereby limiting the spread of the virus to adjacent cells.[1]
Caption: Mechanism of action of BMS-433771 as an RSV fusion inhibitor.
In Vitro Efficacy
BMS-433771 has demonstrated potent and broad-spectrum antiviral activity against both RSV A and B subtypes, including laboratory strains and clinical isolates.[1][5]
Table 1: In Vitro Antiviral Activity of BMS-433771 against RSV
| RSV Strain/Isolate | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| Long (A) | HEp-2 | Cell Protection | 20 (average) | [1] |
| Multiple Lab Strains (A & B) | HEp-2 | Cell Culture | 9 - 50 | [5] |
| Clinical Isolates (A & B) | HEp-2 | Cell Culture | 9 - 50 | [5] |
| Long (A) | HEp-2 | Plaque Reduction | 2 - 40 | [1] |
| Long (A) | HEp-2 | Protein Expression | 13 | [1] |
| A and B groups | Not Specified | Not Specified | 20 (average) | [9] |
Table 2: Cytotoxicity of BMS-433771
| Cell Line | CC₅₀ (µM) | Reference |
| Various Cell Lines | > Max Concentration Tested | [1] |
| Human Hepatocytes | No significant cytotoxicity | [5] |
In Vivo Efficacy
The oral bioavailability of BMS-433771 has enabled its evaluation in rodent models of RSV infection, where it has shown significant efficacy in reducing viral titers in the lungs.[1][4][10]
Table 3: In Vivo Efficacy of BMS-433771 in Rodent Models
| Animal Model | RSV Strain | Dosing Regimen | Route | Effect | Reference |
| BALB/c Mice | Long | 50 mg/kg, single dose, 1h pre-infection | Oral | Significant reduction in lung viral titers | [4][10] |
| BALB/c Mice | Long | 50 mg/kg/dose, b.i.d. for 4 days, starting 1h pre-infection | Oral | Significant reduction in lung viral titers | [1] |
| Cotton Rats | Long | 25 mg/kg, single dose, 1h pre-infection | Oral | Equivalent reduction in viral titer to 5 mg/kg in mice | [3] |
| Cotton Rats | Not Specified | 50 mg/kg | Oral | >1 log₁₀ reduction in viral load | [8] |
| Immunosuppressed BALB/c Mice | Long | 50 mg/kg, single dose, 1h pre-infection | Oral | Efficacious, indicating host immune response not required for activity | [4] |
Resistance Profile
RSV variants resistant to BMS-433771 have been selected in vitro. These resistant viruses harbor single amino acid mutations in the F1 subunit of the fusion protein.[1]
-
Key Resistance Mutation: The most frequently observed mutation conferring resistance to BMS-433771 is K394R .[11][12] This mutation has been shown to confer high-level resistance.[11]
-
Cross-Resistance: The K394R mutation can also confer cross-resistance to other structurally distinct RSV fusion inhibitors.[11]
-
Mechanism of Resistance: The K394R mutation is thought to destabilize the prefusion conformation of the F protein, accelerating the conformational change to the post-fusion state. This reduces the window of opportunity for BMS-433771 to bind and inhibit the protein.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of BMS-433771.
In Vitro Antiviral Assays
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of RSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of BMS-433771 in a methylcellulose overlay medium (e.g., 0.75% methylcellulose in MEM with 2% FBS).
-
Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the methylcellulose medium containing the various concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 4-5 days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with a methanol/acetone solution) and stain with a solution such as 0.1% crystal violet. Manually count the plaques in each well.
-
Data Analysis: Calculate the percent inhibition of plaque formation for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value, which is the concentration of the compound that inhibits plaque formation by 50%.
This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.[2]
-
Cell Seeding: Seed HEp-2 cells in 96-well microtiter plates.
-
Compound and Virus Preparation: Prepare serial dilutions of BMS-433771. Pre-incubate the compound dilutions with a standardized amount of RSV for 1 hour at 37°C.
-
Infection: Add the compound/virus mixture to the wells containing the HEp-2 cells.
-
Incubation: Incubate the plates for 4-6 days at 37°C until CPE is maximal in the virus control wells.
-
MTT Staining: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The optical density is proportional to the number of viable cells. Calculate the EC₅₀ as the compound concentration that protects 50% of the cells from viral-induced CPE.
In Vivo Efficacy Studies
The cotton rat is a permissive model for RSV replication.[5][14]
-
Animals: Use 6-8 week old inbred cotton rats (Sigmodon hispidus).
-
Compound Formulation and Administration: Dissolve BMS-433771 in a suitable vehicle, such as 50% polyethylene glycol 400 in water.[1] Administer the compound via oral gavage at the desired dose and time point relative to infection (e.g., 1 hour prior to infection for prophylaxis).
-
Virus Inoculation: Intranasally inoculate the cotton rats with a defined PFU of an RSV strain (e.g., 10⁵ PFU of RSV A2).
-
Monitoring: Monitor the animals daily for clinical signs of illness.
-
Viral Titer Determination: At a specified time post-infection (e.g., day 4 or 5), euthanize the animals and harvest the lungs. Homogenize the lung tissue in a suitable medium. Determine the viral titer in the lung homogenates using a plaque assay or a TCID₅₀ (50% tissue culture infective dose) assay on HEp-2 cells.[5]
-
Data Analysis: Compare the lung viral titers of the treated groups to the vehicle control group to determine the reduction in viral replication.
Caption: General workflow for in vivo efficacy testing of BMS-433771.
Conclusion
BMS-433771 is a well-characterized, potent, and orally bioavailable small molecule inhibitor of RSV. Its specific targeting of the viral F protein and its proven efficacy in preclinical models make it a significant tool for RSV research and a valuable benchmark for the development of new anti-RSV therapeutics. The detailed methodologies and compiled data presented in this guide are intended to support further research and development efforts in the field of RSV virology and antiviral drug discovery.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, spectrophotometric microneutralization assay for respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. GSRS [precision.fda.gov]
- 7. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of BMS-433771: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It demonstrates highly specific and potent activity against both group A and B strains of RSV by targeting the viral fusion (F) protein, a critical component for viral entry into host cells.[1][4] This technical guide provides a comprehensive overview of the in vitro antiviral activity of BMS-433771, detailing its efficacy, mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
BMS-433771 exerts its antiviral effect by inhibiting the fusion of the viral envelope with the host cell membrane.[4][5] This process is mediated by the RSV F protein, which undergoes a conformational change to facilitate membrane fusion. BMS-433771 binds to a hydrophobic cavity within the F1 subunit of the F protein.[1][4] This binding event is thought to interfere with the formation of a six-helical bundle structure, a critical step in the fusion process.[1][6] By preventing this conformational change, BMS-433771 effectively blocks viral entry into the host cell and also inhibits cell-to-cell fusion (syncytium formation), a characteristic feature of RSV infection in vitro.[4][5]
Quantitative Antiviral Activity
The in vitro potency of BMS-433771 has been evaluated across various RSV strains and cell lines using multiple assay formats. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below.
Table 1: In Vitro Anti-RSV Activity of BMS-433771
| RSV Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| Long | HEp-2 | Cell Protection (CPE) | 12 | [4] |
| Long | HEp-2 | Plaque Reduction | 2 - 40 | [4] |
| Long | HEp-2 | Protein Expression | 13 | [4] |
| A2 | A549 | CellTiter-Glo | 13 | [2] |
| Average (Multiple Strains) | Not Specified | Not Specified | 20 | [1][2][3][4][5] |
Table 2: Cytotoxicity of BMS-433771
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HEp-2 | MTT | >218 | [4] |
| Various | Not Specified | Not Significant | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the antiviral activity of BMS-433771 are described below.
Cell Protection (Cytopathic Effect - CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: BMS-433771 is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with RSV at a specific multiplicity of infection (MOI). Immediately after infection, the diluted compound is added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 4-5 days) to allow for the development of viral cytopathic effects in the untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read on a plate reader.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
-
Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.
-
Infection: Cells are infected with a low dose of RSV (e.g., 50 plaque-forming units or PFU) for a short period (e.g., 1-2 hours).
-
Compound Treatment and Overlay: The virus inoculum is removed, and the cells are washed. An overlay medium (e.g., methylcellulose) containing various concentrations of BMS-433771 is added. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in localized areas of infection (plaques).
-
Incubation: Plates are incubated for an extended period (e.g., 5 days) to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.
-
Data Analysis: The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Virus-Specific Protein Expression Assay
This assay measures the effect of the compound on the synthesis of viral proteins.
-
Cell Seeding and Infection: HEp-2 cells are seeded in plates and infected with RSV.
-
Compound Addition: BMS-433771 is added at various times post-infection to determine the specific stage of the viral life cycle that is inhibited.
-
Metabolic Labeling: At a set time post-infection (e.g., 16 hours), the cells are incubated with a medium containing a radiolabeled amino acid, such as [³⁵S]methionine, to label newly synthesized proteins.
-
Immunoprecipitation: Cell lysates are prepared, and a specific RSV protein (e.g., the matrix protein) is immunoprecipitated using a specific antibody.
-
Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the radiolabeled protein bands are visualized and quantified using autoradiography or phosphorimaging.
-
Data Analysis: The EC50pro (50% effective concentration for protein synthesis inhibition) is calculated as the concentration of BMS-433771 that reduces the amount of the specific viral protein by 50%.
Selectivity
BMS-433771 is highly selective for RSV. It has been tested against a panel of other RNA viruses and has not shown significant inhibitory activity, demonstrating its specific mechanism of action.[4]
Resistance
Viruses resistant to BMS-433771 have been generated in vitro through serial passage in the presence of increasing concentrations of the compound.[4] Resistance has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming the F protein as the molecular target of BMS-433771.[4]
Conclusion
BMS-433771 is a potent and selective inhibitor of RSV replication in vitro. Its mechanism of action, through the inhibition of F protein-mediated membrane fusion, has been well-characterized. The compound exhibits excellent potency against a wide range of RSV strains with minimal cytotoxicity. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of RSV fusion inhibitors.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-433771 | RSV Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
BMS-433771: A Potent Fusion Inhibitor of Respiratory Syncytial Virus (RSV) Strains A and B
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of BMS-433771 against both A and B strains of the respiratory syncytial virus (RSV). BMS-433771 is an orally bioavailable small molecule that potently inhibits RSV replication by targeting the viral fusion (F) protein.[1][2] This document details its mechanism of action, in vitro and in vivo efficacy, resistance profile, and the experimental protocols used to characterize its antiviral properties.
In Vitro Activity against RSV A and B Strains
BMS-433771 has demonstrated potent and consistent inhibitory activity against a wide range of laboratory and clinical isolates of both RSV A and B subgroups. The average 50% effective concentration (EC50) across multiple strains is approximately 20 nM.[1][2][3][4][5]
Table 1: In Vitro Efficacy of BMS-433771 against Laboratory and Clinical Isolates of RSV
| RSV Strain/Isolate | Subgroup | Assay Type | EC50 (nM) | Reference |
| Long | A | Cell Protection (CPE) | 12 | [3] |
| Long | A | Viral Protein Expression | 13 | [3] |
| Long | A | Plaque Reduction | 2 - 40 | [3] |
| A2 | A | Viral Protein Expression | 10 | [3] |
| Clinical Isolate 1 | A | Viral Protein Expression | 9 | [3] |
| Clinical Isolate 2 | A | Viral Protein Expression | 15 | [3] |
| Clinical Isolate 3 | A | Viral Protein Expression | 25 | [3] |
| Clinical Isolate 4 | A | Viral Protein Expression | 18 | [3] |
| Clinical Isolate 5 | A | Viral Protein Expression | 22 | [3] |
| Clinical Isolate 6 | A | Viral Protein Expression | 50 | [3] |
| B Washington | B | Viral Protein Expression | 18 | [3] |
| Clinical Isolate 7 | B | Viral Protein Expression | 28 | [3] |
| Clinical Isolate 8 | B | Viral Protein Expression | 19 | [3] |
| Average | A and B | Viral Protein Expression | 20.4 | [3] |
CPE: Cytopathic Effect
The selectivity of BMS-433771 is noteworthy, with a 50% cytotoxic concentration (CC50) greater than 218 µM in HEp-2 cells, indicating a high therapeutic index.[3] The compound is a specific inhibitor of RSV and does not exhibit significant activity against other viruses.[3]
Mechanism of Action: Inhibition of Viral Fusion
BMS-433771 acts as an RSV fusion inhibitor.[1][6] Its mechanism of action involves targeting the RSV F protein, a class I fusion protein essential for viral entry into host cells and the formation of syncytia (fusion of infected cells with neighboring cells).[3][5]
The compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HR-N) of the F1 subunit of the F protein.[1] This binding is thought to interfere with the conformational changes required for the association of the HR-N and C-terminal heptad repeat (HR-C) regions, which is a critical step in the formation of the six-helix bundle structure that drives membrane fusion.[1] By preventing this fusion process, BMS-433771 effectively blocks both the initial entry of the virus into the host cell and the subsequent cell-to-cell spread of the infection.[3][4]
Caption: Mechanism of action of BMS-433771, an RSV fusion inhibitor.
In Vivo Efficacy in Rodent Models
BMS-433771 has demonstrated efficacy in reducing viral titers in the lungs of RSV-infected rodents when administered orally.[3][6][7] Prophylactic administration of the compound has shown significant antiviral effects in both BALB/c mice and cotton rats.[8][9]
Table 2: In Vivo Efficacy of Orally Administered BMS-433771
| Animal Model | Dosing Regimen | Viral Titer Reduction in Lungs | Reference |
| BALB/c Mice | Single 50 mg/kg dose 1 hr prior to infection | Titers reduced to below the limit of detection in most animals | [9] |
| BALB/c Mice | 5 mg/kg dose 1 hr prior to infection | ≥1.0 log10 TCID50 reduction | [9] |
| Cotton Rats | 25 mg/kg dose 1 hr prior to infection | Equivalent reduction to 5 mg/kg in mice | [6] |
| Cotton Rats | 50 mg/kg dose 1 hr prior to infection | ≥1.0 log10 TCID50 reduction | [9] |
Studies have also shown that a single oral dose administered one hour before intranasal RSV inoculation was as effective as a 4-day twice-daily dosing regimen.[8][9] The efficacy of BMS-433771 was also maintained in immunosuppressed mice, indicating that its antiviral activity is independent of a host immune response.[8][10]
Resistance Profile
Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the RSV fusion protein.[3] A notable mutation conferring resistance is K394R.[11] Viruses with this mutation were shown to be refractory to treatment in the mouse model, confirming that the in vivo mechanism of action is due to the inhibition of the F protein.[8] The K394R mutation has also been associated with cross-resistance to other RSV fusion inhibitors.[11]
Experimental Protocols
In Vitro Antiviral Assays
A general workflow for determining the in vitro efficacy of antiviral compounds like BMS-433771 is outlined below.
Caption: Generalized workflow for in vitro antiviral assays.
a) Cell Protection (Cytopathic Effect - CPE) Assay:
-
HEp-2 cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of BMS-433771 are added to the cell monolayers.
-
Cells are then infected with a specific strain of RSV.
-
The plates are incubated for 4-5 days at 37°C.
-
Cell viability is assessed using a colorimetric method such as the MTT assay, which measures mitochondrial activity.
-
The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.[3]
b) Plaque Reduction Assay (PRA):
-
Confluent monolayers of HEp-2 cells are infected with a low multiplicity of infection (e.g., ~50 PFU) of RSV.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are overlaid with a medium containing methylcellulose and varying concentrations of BMS-433771.
-
Plates are incubated for 5 days to allow for plaque formation.
-
The cell monolayers are fixed and stained with crystal violet.
-
Plaques are counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[3]
c) Viral Protein Expression Assay:
-
HEp-2 cells are infected with RSV in the presence of different concentrations of BMS-433771.
-
After a single or multiple replication cycles, the cells are metabolically labeled with radioactive amino acids (e.g., [35S]methionine).
-
Cell lysates are prepared, and viral proteins are immunoprecipitated using RSV-specific antibodies.
-
The immunoprecipitated proteins are resolved by SDS-PAGE and quantified.
-
The EC50 is the concentration of the compound that inhibits the expression of a specific viral protein (e.g., the matrix protein) by 50%.[3]
In Vivo Efficacy Studies in Rodent Models
-
Animal Models: BALB/c mice or cotton rats are commonly used.
-
Compound Administration: BMS-433771 is administered orally by gavage at specified doses. For prophylactic studies, the compound is given prior to virus inoculation (e.g., 1 hour before).
-
Virus Inoculation: Animals are lightly anesthetized and intranasally inoculated with a specific strain of RSV (e.g., RSV Long strain).
-
Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), the animals are euthanized, and their lungs are harvested.
-
Viral Titer Determination: The lung tissue is homogenized, and the amount of infectious virus is quantified using a tissue culture infectious dose 50 (TCID50) assay or a plaque assay on HEp-2 cells.
-
Data Analysis: The viral titers in the lungs of treated animals are compared to those in the vehicle-treated control group to determine the extent of viral load reduction.[8][9]
Summary and Future Perspectives
BMS-433771 is a potent and selective inhibitor of RSV A and B strains, acting through the well-defined mechanism of F protein-mediated fusion inhibition. Its oral bioavailability and demonstrated efficacy in animal models made it a promising candidate for clinical development. While BMS-433771 itself may not have progressed to late-stage clinical trials, the research surrounding it has provided a valuable proof-of-concept for small molecule inhibitors targeting the RSV fusion machinery. This has paved the way for the development of other RSV fusion inhibitors, some of which are currently in clinical evaluation. The data and methodologies presented in this guide underscore the importance of this class of antivirals in the ongoing effort to develop effective therapies for RSV infection.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of BMS-433771 in Respiratory Syncytial Virus (RSV) Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV) replication. Extensive research has demonstrated that BMS-433771 does not target a host cellular protein but instead directly binds to the RSV fusion (F) glycoprotein. This guide provides an in-depth analysis of the molecular interactions, mechanism of action, and experimental validation of the antiviral activity of BMS-433771. Quantitative data on its efficacy and detailed methodologies of key experiments are presented to offer a comprehensive resource for the scientific community.
The Primary Target: RSV Fusion (F) Protein
The definitive target of BMS-433771 is the RSV F protein, a type I transmembrane glycoprotein essential for viral entry into host cells and the formation of syncytia (cell-to-cell fusion).[1][2][3][4][5][6][7][8] The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a stable postfusion state, driving the fusion of the viral and cellular membranes.
BMS-433771 is classified as an RSV fusion inhibitor.[1][2][3][4][6][7][8][9][10] It specifically binds to the prefusion conformation of the F protein.[5] This interaction occurs within a hydrophobic cavity formed by the N-terminal heptad repeat (HRA) region of the F1 subunit.[2][3][4][5][6] By occupying this pocket, BMS-433771 stabilizes the prefusion state and allosterically prevents the necessary structural rearrangements for membrane fusion.[5][7] This mechanism effectively blocks two critical stages of the RSV lifecycle:
-
Viral Entry: Inhibition of the fusion between the viral envelope and the host cell plasma membrane.[1][10]
-
Syncytium Formation: Prevention of the fusion of an infected cell with neighboring healthy cells, a hallmark of RSV pathology in vitro.[1][10]
Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming it as the direct target.[1] Notably, the K394R mutation has been shown to confer significant resistance to the compound.[7][9]
Quantitative Efficacy and Potency of BMS-433771
The antiviral activity of BMS-433771 has been quantified in various in vitro and in vivo models. The compound demonstrates high potency against both laboratory and clinical isolates of RSV groups A and B.[1][2][3][4][10]
Table 1: In Vitro Activity of BMS-433771 against RSV
| Assay Type | Cell Line | RSV Strain(s) | Potency Metric | Value (nM) | Reference(s) |
| Cytopathic Effect (CPE) Assay | HEp-2 | Long | EC₅₀ | 12 | [1] |
| Viral Protein Expression Assay | HEp-2 | Long | EC₅₀pro | 13 | [1] |
| Plaque Reduction Assay | HEp-2 | Long | EC₅₀ | 2 - 40 | [1] |
| Multi-isolate Average | Various | A and B | Average EC₅₀ | ~20 | [1][2][3][10] |
| Cytotoxicity Assay | Various | N/A | CC₅₀ | >218,000 | [1][8] |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. EC₅₀pro: The concentration of the drug that inhibits 50% of viral protein expression. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes the death of 50% of cells.
Table 2: In Vivo Efficacy of Orally Administered BMS-433771
| Animal Model | Dosing Regimen | Efficacy Readout | Result | Reference(s) |
| BALB/c Mice | 5.0 mg/kg, single oral dose 1h pre-infection | Reduction in lung viral titers | Significant reduction in viral load | [4][8] |
| Cotton Rats | 25 mg/kg, single oral dose 1h pre-infection | Reduction in lung viral titers | Equivalent reduction to mice studies | [4] |
Experimental Protocols
The identification and characterization of BMS-433771's target and mechanism of action involved several key experimental methodologies.
Time-of-Addition Assay
This experiment determines the stage of the viral replication cycle that is inhibited by an antiviral compound.
Protocol:
-
Seed host cells (e.g., HEp-2) in a multi-well plate and allow them to adhere.
-
Infect the cell monolayers with a high multiplicity of infection (MOI) of RSV to ensure a single cycle of replication.
-
Add BMS-433771 at various time points post-infection (e.g., 0, 1, 2, 4, 6 hours).
-
Incubate the plates for a set period (e.g., 16 hours) to allow for viral protein expression.
-
Lyse the cells and analyze for the expression of a specific viral protein (e.g., matrix protein) by Western blot or ELISA.
-
Interpretation: BMS-433771 was found to be most effective when added early in the infection cycle, consistent with an entry inhibitor.[1] When the experiment was conducted at 4°C (which allows binding but not fusion), the compound could still inhibit replication even when added hours after the virus, indicating it inhibits a post-binding fusion step.[1]
Syncytium Inhibition Assay
This assay assesses the compound's ability to block cell-to-cell fusion.
Protocol:
-
Infect HEp-2 cell monolayers with RSV at a low MOI.
-
Allow the infection to proceed for a period sufficient for initial viral replication and protein expression (e.g., 16 hours).
-
Add different concentrations of BMS-433771 to the infected cultures.
-
Continue incubation for an additional period (e.g., 24-48 hours) to allow for syncytium formation in control wells.
-
Fix and stain the cells (e.g., with crystal violet).
-
Visualize and quantify the formation of multinucleated giant cells (syncytia) using microscopy.
-
Interpretation: BMS-433771 completely inhibited RSV-induced syncytium formation, confirming its role in blocking F protein-mediated membrane fusion at a late-stage of infection as well.[1]
Resistance Selection and Mapping
This procedure identifies the direct target of a drug by generating and sequencing resistant viral variants.
Protocol:
-
Culture RSV in the presence of a sub-optimal concentration of BMS-433771.
-
Serially passage the virus, gradually increasing the concentration of the compound in the culture medium.
-
Isolate viral clones that demonstrate resistance to high concentrations of BMS-433771.
-
Extract viral RNA from the resistant clones.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the F protein.
-
Sequence the amplified F gene and compare it to the wild-type sequence to identify mutations.
-
Interpretation: Resistance was consistently mapped to mutations in the F1 subunit of the F protein, providing strong evidence that it is the direct target of BMS-433771.[1]
Visualizing the Mechanism and Experimental Logic
Diagrams of Pathways and Workflows
Caption: Mechanism of action of BMS-433771 on the RSV F protein.
Caption: Experimental workflow for resistance mapping.
Impact on Host Cellular Pathways
While BMS-433771 directly targets a viral protein, its action has downstream consequences on host cellular responses. RSV infection is known to activate various signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, and modulate the production of cytokines and chemokines, contributing to inflammation and pathogenesis.[11][12][13][14] By blocking viral entry and replication at the initial stage, BMS-433771 effectively prevents the virus from hijacking host machinery and inducing these pro-inflammatory responses. Therefore, the effect of BMS-433771 on host cellular targets is indirect, stemming from its primary antiviral activity.
Conclusion
BMS-433771 is a specific and potent inhibitor of RSV F protein-mediated membrane fusion. Its direct target is not a host cellular component, but rather a critical viral glycoprotein. By binding to and stabilizing the prefusion conformation of the F protein, BMS-433771 effectively neutralizes the virus's ability to infect host cells and spread. The quantitative data underscores its high potency, and well-established experimental protocols have unequivocally confirmed its mechanism of action. Although clinical development was discontinued for strategic reasons, BMS-433771 remains a pivotal proof-of-concept for small molecule inhibitors that target the fusion machinery of class I viral fusion proteins, offering a valuable blueprint for future antiviral drug design.[2][8]
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 and OGT Sequestration into Viral Inclusion Bodies in Cells Infected with Human Respiratory Syncytial Virus Suppresses MK2 Activities and Stress Granule Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 and OGT sequestration into viral inclusion bodies in cells infected with human respiratory syncytial virus suppresses MK2 activities and stress granule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Respiratory Syncytial Virus Synergizes with Th2 Cytokines to Induce Optimal Levels of TARC/CCL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Contribution of Cytokines to Tissue Damage During Human Respiratory Syncytial Virus Infection [frontiersin.org]
Methodological & Application
Application Notes and Protocols for BMS-433771 Dihydrochloride Hydrate In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][4] Specifically, it inhibits the F protein-mediated fusion of the viral and host cell membranes.[1][4][5] These application notes provide a summary of the in vivo efficacy of BMS-433771 in rodent models of RSV infection and detailed protocols for conducting similar studies.
Mechanism of Action
BMS-433771 is a reversible inhibitor of RSV fusion.[5] It binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F1 subunit of the RSV fusion protein.[1][4] This binding event physically blocks the conformational changes required for the association of the N-terminal and C-terminal heptad repeats, a process essential for the formation of the six-helix bundle that drives membrane fusion.[1][4] By preventing this fusion, BMS-433771 effectively halts viral entry at an early stage and can also inhibit the formation of syncytia, a characteristic of late-stage RSV infection.[2][5]
In Vivo Efficacy Data
The in vivo efficacy of BMS-433771 has been evaluated in BALB/c mice and cotton rat models of RSV infection. The compound demonstrates significant, dose-dependent reduction of viral titers in the lungs, particularly when administered prophylactically.[5][6]
Table 1: Prophylactic Efficacy of a Single Oral Dose of BMS-433771 in BALB/c Mice
| Dose (mg/kg) | Treatment Schedule | Viral Titer Reduction vs. Control (log₁₀ TCID₅₀/gram lung) | Reference |
| 5.0 | Single dose 1h prior to infection | >1.0 | [5] |
| 50 | Single dose 1h prior to infection | Titers reduced to below detection limit (~2.3) | [5][6] |
| 50 | Single dose 5 min prior to infection | Titers reduced to below detection limit (~2.3) | [6] |
Table 2: Prophylactic Efficacy of a Single Oral Dose of BMS-433771 in Cotton Rats
| Dose (mg/kg) | Treatment Schedule | Viral Titer Reduction vs. Control (log₁₀ TCID₅₀/gram lung) | Reference |
| 25 | Single dose 1h prior to infection | ~0.5 - 1.2 | [5] |
| 50 | Single dose 1h prior to infection | ~0.5 - 1.2 | [5] |
| 100 | Single dose 1h prior to infection | ~0.5 - 1.2 | [5] |
| 200 | Single dose 1h prior to infection | ~0.5 - 1.2 | [5] |
Table 3: Comparison of Prophylactic vs. Therapeutic Efficacy in BALB/c Mice
| Dose (mg/kg) | Treatment Schedule | Viral Titer Reduction vs. Control (log₁₀ TCID₅₀/gram lung) | Reference |
| 50 | Single dose 1h prior to infection | Significant reduction to near/below detection limits | [6] |
| 50 | Single dose 1h after infection | Minimal (~0.2) | [6] |
Experimental Protocols
The following protocols are based on published in vivo studies with BMS-433771.[5][6]
Protocol 1: Prophylactic Efficacy of BMS-433771 in the BALB/c Mouse Model
This protocol details the procedure to assess the prophylactic efficacy of orally administered BMS-433771 against RSV infection in BALB/c mice.
Materials:
-
BMS-433771 dihydrochloride hydrate
-
PEG400 (Sigma)
-
Sterile water
-
RSV, Long strain
-
HEp-2 cells for virus propagation and titration
-
6-8 week old BALB/c mice
-
Ketamine and Xylazine for anesthesia
-
Standard oral gavage needles
-
Tissue homogenizer
-
96-well plates for TCID₅₀ assay
Procedure:
-
Compound Preparation: Prepare the dosing solution by dissolving BMS-433771 in a vehicle of 50% PEG400 in sterile water.[5] Vortex until fully dissolved. Prepare dilutions to achieve the desired final dose in a 0.2 mL volume.
-
Animal Dosing: Administer 0.2 mL of the prepared BMS-433771 solution to each mouse via oral gavage.[5] For the control group, administer 0.2 mL of the vehicle alone.
-
Anesthesia and Infection: One hour after compound administration, anesthetize the mice with an intraperitoneal injection of ketamine (70 mg/kg) and xylazine (20 mg/kg).[5]
-
Viral Inoculation: While mice are anesthetized, inoculate them intranasally with 10⁵ TCID₅₀ of the Long strain of RSV suspended in 50 µL of cell culture medium.[5]
-
Monitoring: Monitor the animals daily for clinical signs of illness.
-
Endpoint Analysis: On day 4 post-infection, euthanize the mice. Aseptically harvest the lungs.
-
Viral Titer Determination: Homogenize the lung tissue in a known volume of culture medium. Clarify the homogenate by centrifugation. Determine the viral titer in the supernatant using a standard TCID₅₀ assay on HEp-2 cells.[7]
Protocol 2: TCID₅₀ Assay for RSV Lung Homogenate
This protocol describes a representative method for determining the 50% Tissue Culture Infective Dose (TCID₅₀) of RSV from lung homogenates.
Procedure:
-
Cell Plating: Seed HEp-2 cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of infection.[7]
-
Serial Dilution: Prepare 10-fold serial dilutions of the clarified lung homogenate supernatant in infection medium (e.g., RPMI 1640 with 2% FBS).
-
Infection: Remove the growth medium from the HEp-2 cell plate and add 100 µL of each virus dilution to replicate wells (e.g., 8 wells per dilution). Include a "cells only" control group.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for viral adsorption.[7]
-
Culture: After the incubation, add 100 µL of fresh infection medium to each well.
-
Observation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 days.[7] Observe the wells daily for the development of cytopathic effect (CPE), characterized by syncytia formation.
-
Calculation: On the final day, score each well as positive or negative for CPE. Calculate the TCID₅₀/mL using the Reed-Muench method.
Protocol 3: Efficacy Study in Immunosuppressed Mice
To demonstrate that the efficacy of BMS-433771 is independent of the host immune response, the study can be repeated in chemically immunosuppressed mice.[3][8]
Procedure:
-
Immunosuppression: Render BALB/c mice immunocompromised by treatment with cyclophosphamide. (Note: A specific dosing regimen for cyclophosphamide should be established based on literature and institutional guidelines).
-
Efficacy Study: After confirming immunosuppression, follow the steps outlined in Protocol 1 (Prophylactic Efficacy of BMS-433771 in the BALB/c Mouse Model).[3][8] Administer a single oral dose of 50 mg/kg BMS-433771 one hour prior to intranasal RSV inoculation.
-
Analysis: Harvest lungs on day 4 post-infection and determine viral titers as described in Protocol 2 .
Conclusion
BMS-433771 is an effective inhibitor of RSV replication in vivo, showing significant reductions in lung viral titers in both immunocompetent and immunosuppressed rodent models.[5][8] Its oral bioavailability and potent prophylactic activity make it a valuable tool for RSV research and a promising candidate for clinical development.[1][5] The protocols provided herein offer a framework for the preclinical evaluation of this and similar antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of BMS-433771 against Respiratory Syncytial Virus (RSV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The plaque reduction assay is a fundamental method in virology for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of BMS-433771, a potent and orally active inhibitor of Respiratory Syncytial Virus (RSV). BMS-433771 inhibits RSV replication by targeting the viral fusion (F) protein, thereby preventing the fusion of the viral envelope with the host cell membrane, a critical step in the viral entry process.[1][2][3] The compound is effective against both A and B strains of RSV.[1][2][3]
Mechanism of Action of BMS-433771
BMS-433771 is a small molecule inhibitor that specifically targets the RSV F protein.[1][2][4] The F protein is a class I fusion protein that mediates the fusion of the viral and cellular membranes. This process involves significant conformational changes in the F protein, including the formation of a six-helical bundle structure from two heptad repeat regions (HRA and HRB). BMS-433771 is thought to bind to a hydrophobic pocket within the F protein, interfering with these conformational changes and blocking the formation of the six-helix bundle, thus inhibiting membrane fusion.[2][3] This mechanism effectively halts viral entry into the host cell and prevents the formation of syncytia (fusion of infected cells with neighboring uninfected cells), a characteristic cytopathic effect of RSV infection.[1]
Caption: Mechanism of action of BMS-433771, inhibiting RSV F protein-mediated membrane fusion.
Quantitative Data Summary
The antiviral activity of BMS-433771 against various strains of RSV has been quantified using cell-based assays. The 50% effective concentration (EC50) is a common metric representing the concentration of the drug that inhibits 50% of viral activity.
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| RSV Long | HEp-2 | Plaque Reduction | 2 - 40 | [1] |
| RSV Long | HEp-2 | Viral Protein Expression | 13 | [1] |
| RSV A2 | Not Specified | Viral Protein Expression | 10 | [1] |
| RSV B Washington | Not Specified | Viral Protein Expression | 18 | [1] |
| Multiple Lab & Clinical Isolates (Average) | Not Specified | Not Specified | 20 | [1][2][5] |
Experimental Protocol: Plaque Reduction Assay
This protocol outlines the steps to determine the EC50 value of BMS-433771 against an RSV laboratory strain (e.g., RSV Long or A2) using HEp-2 cells.
Materials
-
Cells and Virus:
-
HEp-2 cells (ATCC® CCL-23™)
-
RSV stock (e.g., Long strain, A2 strain)
-
-
Media and Reagents:
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete Growth Medium).
-
EMEM with 2% FBS (Infection Medium).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
BMS-433771 (dissolved in DMSO to a stock concentration of 20 mM).[1]
-
Methylcellulose (2% solution in EMEM).
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol).
-
Formalin (10% in PBS) for fixation.
-
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Biosafety cabinet (Class II).
-
Inverted microscope.
-
Pipettes and sterile tips.
-
Experimental Workflow
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: BMS-433771 in Syncytium Formation Assays
References
- 1. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 4. Structural Basis for Postfusion-Specific Binding to the Respiratory Syncytial Virus F Protein by the Canonical Antigenic Site I Antibody 131–2a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-433771 Pharmacokinetic and Pharmacodynamic Analysis
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3][4] Its primary mechanism of action is the inhibition of the viral F protein-mediated membrane fusion, an essential step for viral entry into host cells and the formation of syncytia.[1][2][3] Extensive research has characterized its antiviral activity against both A and B strains of RSV in vitro and its efficacy in rodent models of infection.[1][3][5][6]
This document provides a summary of the available pharmacokinetic and antiviral pharmacodynamic data for BMS-433771. While BMS-433771's established mechanism is as an RSV fusion inhibitor, this document also furnishes detailed protocols for the pharmacodynamic analysis of Liver X Receptor (LXR) agonists as requested. These protocols, including LXR activation, target gene expression, and cholesterol efflux assays, are provided as a general reference for the characterization of LXR agonists and are not based on published studies involving BMS-433771.
Pharmacokinetic Analysis of BMS-433771 (Antiviral Context)
BMS-433771 has demonstrated favorable pharmacokinetic properties that support oral administration.[1][2][3] Preclinical studies in rodent models have been crucial in establishing its potential for in vivo efficacy.
Table 1: Summary of In Vivo Oral Dosing of BMS-433771 in Rodent Models
| Species | Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |
| BALB/c Mice | 5, 15, 50 | Single oral dose 1h prior to RSV inoculation | Dose-dependent reduction in viral lung titers. ≥5 mg/kg significantly reduced titers by ~1.0 log10. | [5] |
| BALB/c Mice | 50 | Single oral dose 1h or 5 min before, or 1h after inoculation | Prophylactic treatment was highly efficacious, reducing lung titers to the limit of detection. | [5] |
| Cotton Rats | 50 | Single oral dose 1h prior to RSV inoculation vs. 4-day b.i.d. regimen | A single dose was as effective as a multiple-dose regimen. | [5] |
| Cotton Rats | 25, 50, 100, 200 | Single oral dose 1h prior to RSV inoculation | Dose-dependent reduction in viral lung titers. | [4] |
Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetics of an orally administered compound like BMS-433771 in a rodent model.
1. Animal Models and Dosing:
- Select appropriate rodent models (e.g., BALB/c mice or cotton rats).
- House animals in accordance with institutional guidelines.
- Prepare the test compound (BMS-433771) in a suitable vehicle for oral gavage.
- Administer a single oral dose of the compound to cohorts of animals.
2. Sample Collection:
- At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples from a subset of animals from each dose group via an appropriate method (e.g., tail vein, retro-orbital, or cardiac puncture for terminal collection).
- Process blood samples to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
3. Bioanalytical Method:
- Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the compound in plasma.
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
4. Sample Analysis:
- Thaw plasma samples, calibration standards, and quality controls.
- Extract the compound from the plasma matrix using protein precipitation or liquid-liquid extraction.
- Analyze the extracted samples using the validated LC-MS/MS method.
5. Pharmacokinetic Parameter Calculation:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Cmax (Maximum plasma concentration)
- Tmax (Time to reach Cmax)
- AUC (Area under the plasma concentration-time curve)
- t1/2 (Terminal half-life)
- CL/F (Apparent total body clearance)
- Vz/F (Apparent volume of distribution)
Pharmacodynamic Analysis of BMS-433771 (Antiviral Context)
The primary pharmacodynamic effect of BMS-433771 is the inhibition of RSV replication. This is typically quantified by its 50% effective concentration (EC50) in cell culture-based assays.
Table 2: In Vitro Antiviral Activity of BMS-433771
| RSV Strain/Subgroup | Assay Type | Cell Line | Average EC50 (nM) | Reference |
| Multiple A and B strains | Not specified | Not specified | 20 | [1][2][4] |
| Long strain (A) | CPE protection | HEp-2 | 12 | [1] |
| Long strain (A) | Viral protein expression | HEp-2 | 13 | [1] |
| Long strain (A) | Plaque reduction | HEp-2 | 2 - 40 | [1] |
| A2 strain (A) | Viral protein expression | HEp-2 | 10 | [1] |
| Washington strain (B) | Viral protein expression | HEp-2 | 18 | [1] |
Protocol: Plaque Reduction Assay
This protocol measures the ability of a compound to inhibit the replication of RSV, as determined by a reduction in the number of viral plaques.
1. Cell Seeding:
- Seed a suitable host cell line (e.g., HEp-2 or Vero cells) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
- Incubate the plates at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a series of dilutions of the test compound (BMS-433771) in cell culture medium.
3. Virus Infection:
- When cells are confluent, remove the culture medium and wash the monolayer with phosphate-buffered saline (PBS).
- Infect the cells with a dilution of RSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
- Allow the virus to adsorb for 1-2 hours at 37°C.
4. Compound Treatment and Overlay:
- Remove the viral inoculum.
- Add the various dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
- Overlay the cell monolayer with a semi-solid medium, such as methylcellulose or agar, containing the corresponding compound concentration.
5. Incubation and Staining:
- Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
- After incubation, fix the cells (e.g., with 10% formalin).
- Stain the fixed cells with a solution such as crystal violet to visualize the plaques.
6. Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
- Determine the EC50 value, the concentration of the compound that inhibits plaque formation by 50%, using non-linear regression analysis.
Application Note: LXR Agonist Pharmacodynamic Analysis (General Protocols)
The following protocols are standard methods for evaluating the pharmacodynamic activity of LXR agonists.
Protocol: LXR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate LXR transcriptionally in a cell-based system.[7][8]
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
- Co-transfect the cells with an LXR expression plasmid (either LXRα or LXRβ), a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[7][8]
2. Compound Treatment:
- After transfection, plate the cells into 96-well plates.
- Prepare serial dilutions of the test compound and a known LXR agonist (positive control, e.g., T0901317 or GW3965).
- Treat the cells with the compounds for 18-24 hours.
3. Luciferase Activity Measurement:
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the compound concentration.
- Calculate the EC50 value, the concentration at which the compound produces 50% of the maximal response, using a sigmoidal dose-response curve fit.
Protocol: Gene Expression Analysis of ABCA1 and ABCG1 by qRT-PCR
This protocol quantifies the change in mRNA expression of LXR target genes, such as ABCA1 and ABCG1, following compound treatment.[9][10][11]
1. Cell Culture and Treatment:
- Culture a relevant cell type, such as human monocyte-derived macrophages (hMDMs) or THP-1 macrophages.
- Treat the cells with various concentrations of the test compound or a positive control for a specified period (e.g., 24 hours).
2. RNA Extraction and cDNA Synthesis:
- Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
- Assess RNA quality and quantity.
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
- Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, 18S rRNA), and a suitable SYBR Green or TaqMan master mix.
- Perform the qRT-PCR using a real-time PCR instrument.
4. Data Analysis:
- Calculate the relative gene expression using the 2-ΔΔCT method.[9]
- Normalize the expression of the target genes to the expression of the housekeeping gene.
- Express the results as fold change relative to the vehicle-treated control.
Protocol: Cholesterol Efflux Assay
This assay measures the capacity of a compound to promote the movement of cholesterol from cells (e.g., macrophages) to an extracellular acceptor, a key function of LXR activation.[12][13]
1. Cell Culture and Cholesterol Loading:
- Plate macrophages (e.g., J774, THP-1, or primary macrophages) in 24- or 48-well plates.
- Label the intracellular cholesterol pools by incubating the cells with a radiolabeled cholesterol tracer (e.g., [3H]-cholesterol) or a fluorescent cholesterol analog for 24-48 hours.[13]
- In some protocols, cells are also loaded with acetylated low-density lipoprotein (acLDL) to induce a foam cell phenotype.
2. Equilibration and Compound Treatment:
- Wash the cells and incubate them in serum-free medium containing the test compound for 18-24 hours to allow for equilibration of the labeled cholesterol and upregulation of target genes.
3. Efflux to Acceptors:
- Remove the treatment medium and wash the cells.
- Add serum-free medium containing a cholesterol acceptor. Common acceptors include:
- Apolipoprotein A-I (ApoA-I) to measure ABCA1-dependent efflux.[13]
- High-density lipoprotein (HDL) to measure ABCG1 and SR-BI-dependent efflux.[13]
- Incubate for a defined period (e.g., 2-6 hours).
4. Sample Measurement:
- Collect the medium (containing the effluxed cholesterol).
- Lyse the cells with a suitable buffer to determine the amount of cholesterol remaining in the cells.
- Measure the amount of label (radioactivity or fluorescence) in both the medium and the cell lysate using a scintillation counter or a fluorescence plate reader.
5. Data Analysis:
- Calculate the percentage of cholesterol efflux as: (label in medium / (label in medium + label in cell lysate)) * 100.
- Compare the efflux in compound-treated cells to that in vehicle-treated cells.
Mandatory Visualizations
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Transporters ABCA1 and ABCG1 Gene Expression in Peripheral Blood Mononuclear Cells in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-433771 Dosing in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771, in BALB/c mice. The included protocols are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion.[1][2][3] It has demonstrated significant efficacy in reducing viral titers in the lungs of BALB/c mice, a commonly used model for studying RSV infection.[1][4][5] These notes provide detailed information on the dosing strategies, experimental protocols, and the underlying mechanism of action of BMS-433771.
Data Presentation
Table 1: Summary of BMS-433771 Dosing Regimens and Efficacy in BALB/c Mice
| Dosage (mg/kg) | Dosing Regimen | Administration Route | Timing of Administration | Vehicle | Outcome |
| 1.5 | Single Dose | Oral Gavage | 1 hour prior to RSV inoculation | 50% PEG 400 in water | 60% reduction in geometric mean viral titers.[4] |
| 5 | Single Dose | Oral Gavage | 1 hour prior to RSV inoculation | 50% PEG 400 in water | ≥1.0 log10 TCID50 reduction in RSV lung titers.[4] |
| 15 | Single Dose | Oral Gavage | 1 hour prior to RSV inoculation | 50% PEG 400 in water | Significant reduction in infectious RSV titers.[4] |
| 50 | Single Dose | Oral Gavage | 1 hour prior to RSV inoculation | 50% PEG 400 in water | Significant reduction in infectious RSV titers.[4] |
| 50 | Single Dose | Oral Gavage | 5 minutes prior to RSV inoculation | Not Specified | Inhibitory effect on RSV growth observed.[4] |
| 50 | Single Dose | Oral Gavage | 1 hour after RSV inoculation | Not Specified | Reduced therapeutic potential compared to prophylactic dosing.[4] |
| 25 (b.i.d. for 4 days) | Multiple Doses | Oral Gavage | First dose 1 hour prior to RSV inoculation | Not Specified | As effective as a single 50 mg/kg dose.[3][5] |
| 50 | Single Dose | Oral Gavage | 1 hour prior to RSV inoculation | Not Specified | Efficacious in immunosuppressed (cyclophosphamide-treated) mice.[4][5] |
Experimental Protocols
Preparation of BMS-433771 Dosing Solution
Materials:
-
BMS-433771 powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of BMS-433771 based on the desired concentration and the total volume of the dosing solution needed for the number of mice in the study.
-
Weigh the calculated amount of BMS-433771 powder using an analytical balance.
-
Prepare the vehicle by mixing equal volumes of PEG 400 and sterile deionized water (50% PEG 400 in water).[1]
-
Add the weighed BMS-433771 powder to the appropriate volume of the 50% PEG 400 vehicle.
-
Vortex the solution thoroughly until the compound is completely dissolved. Ensure no particulate matter is visible.
-
Prepare fresh on the day of the experiment.
Oral Administration of BMS-433771 to BALB/c Mice
Materials:
-
Female BALB/c mice (6-10 weeks old, 18-22 g)[1]
-
Prepared BMS-433771 dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
1 ml syringes
-
Animal scale
Protocol:
-
Acclimatize the mice to the facility for at least one week prior to the experiment.
-
On the day of dosing, weigh each mouse to determine the precise volume of the dosing solution to be administered. The typical dosing volume is 0.2 ml.[1][4]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Attach the oral gavage needle to the syringe filled with the calculated volume of the dosing solution.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury after the procedure.
Respiratory Syncytial Virus (RSV) Infection Model
Materials:
-
BALB/c mice
-
RSV stock (e.g., Long strain) with a known titer (TCID50 or PFU)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Pipettes and sterile tips
-
Cell culture medium (for virus dilution)
Protocol:
-
Anesthetize the mice via an appropriate route (e.g., intraperitoneal injection of ketamine and xylazine).[4]
-
Once the mice are fully anesthetized, place them in a supine position.
-
Prepare the viral inoculum by diluting the RSV stock in cell culture medium to the desired concentration (e.g., 10^5 TCID50 in 50 µl).[4]
-
Administer the viral inoculum intranasally, typically by applying droplets to the nares and allowing the mouse to inhale.[4]
-
Monitor the mice until they have fully recovered from anesthesia.
-
House the infected mice in a BSL-2 facility and monitor for clinical signs of infection (e.g., weight loss).
Evaluation of Efficacy
Protocol:
-
At a predetermined time point post-infection (e.g., day 4 or 5), euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in a known volume of culture medium.
-
Clarify the homogenate by centrifugation.
-
Determine the viral titer in the lung homogenate using a standard plaque assay or TCID50 assay.
-
Compare the viral titers between the BMS-433771-treated groups and the vehicle-treated control group to determine the reduction in viral load.
Mandatory Visualization
Signaling Pathway of BMS-433771 Action
Caption: Mechanism of action of BMS-433771.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for BMS-433771 dosing in BALB/c mice.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of BMS-433771 in the Cotton Rat Model of RSV Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion.[1][2][3] It demonstrates potent antiviral activity against both A and B groups of RSV in vitro, with an average 50% effective concentration (EC50) of 20 nM.[1][2][4] The cotton rat (Sigmodon hispidus) is a well-established and permissive animal model for studying RSV infection and evaluating antiviral therapeutics, as it mimics several aspects of human RSV disease.[5][6] These application notes provide detailed protocols for the prophylactic administration of BMS-433771 in the cotton rat model of RSV infection, along with expected outcomes based on published data.
Mechanism of Action
BMS-433771 targets the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a conformational change to facilitate the fusion of the viral envelope with the host cell membrane. BMS-433771 binds to a hydrophobic pocket within the N-terminal heptad repeat (HR-N) of the F1 subunit.[1][3] This binding event is thought to interfere with the association of the HR-N and C-terminal heptad repeat (HR-C) domains, which is essential for the formation of a stable six-helix bundle structure that drives membrane fusion.[1][3] By inhibiting this process, BMS-433771 effectively blocks viral entry and cell-to-cell spread (syncytium formation).[2]
Caption: Mechanism of BMS-433771 action on RSV F protein-mediated membrane fusion.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of orally administered BMS-433771 in the cotton rat model of RSV infection.
Table 1: Efficacy of Single Prophylactic Doses of BMS-433771 in Cotton Rats
| Dose (mg/kg) | Timing of Administration | Reduction in Geometric Mean Viral Titer (%) | Log10 TCID50 Reduction in Lung Titer | Reference |
| 25 | 1 hour prior to inoculation | 80% | ~0.5 | [7] |
| 50 | 1 hour prior to inoculation | 91% | ~1.0 | [7] |
| 100 | 1 hour prior to inoculation | 93% | >1.0 | [7] |
| 200 | 1 hour prior to inoculation | 92% | ~1.2 | [7] |
Table 2: Comparison of Single vs. Multiple Dosing Regimens in Cotton Rats
| Dosing Regimen | Total Dose (mg/kg) | Outcome | Reference |
| Single Dose: 50 mg/kg | 50 | As effective as the multiple-dose regimen in reducing viral lung titers. | [7][8][9] |
| Multiple Dose: 50 mg/kg/dose, b.i.d. for 4 days | 400 | No significant improvement over a single prophylactic dose. | [7][8] |
Experimental Protocols
Prophylactic Efficacy Study of BMS-433771 in RSV-Infected Cotton Rats
This protocol details the methodology for evaluating the prophylactic efficacy of a single oral dose of BMS-433771 against RSV infection in cotton rats.
1. Materials
-
BMS-433771
-
Vehicle solution (e.g., 50% polyethylene glycol 400 in water)[2]
-
RSV Long strain (or other appropriate strain)
-
Female cotton rats (Sigmodon hispidus), 6-10 weeks old
-
Oral gavage needles
-
Intranasal inoculation supplies
-
Tissue homogenization equipment
-
Reagents for viral titer determination (e.g., TCID50 or plaque assay)
2. Experimental Workflow
Caption: Prophylactic efficacy study workflow for BMS-433771 in cotton rats.
3. Detailed Procedure
-
Animal Handling and Acclimation:
-
Drug Preparation and Administration:
-
Prepare a solution of BMS-433771 in a suitable vehicle (e.g., 50% PEG 400 in water).[2]
-
One hour prior to viral inoculation, administer a single oral dose of BMS-433771 (e.g., 25, 50, 100, or 200 mg/kg) to the treatment groups via oral gavage.[7]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
RSV Inoculation:
-
Anesthetize the cotton rats lightly.
-
Inoculate the animals intranasally with a predetermined dose of RSV (e.g., RSV Long strain).
-
-
Post-Infection Monitoring:
-
Monitor the animals daily for clinical signs of illness.
-
-
Sample Collection and Processing:
-
On day 4 post-infection, humanely euthanize the animals.[7]
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in an appropriate medium.
-
-
Viral Titer Determination:
-
Determine the infectious RSV titers in the lung homogenates using a standard virological assay, such as the 50% tissue culture infective dose (TCID50) assay or a plaque assay.
-
4. Expected Results
-
A dose-dependent reduction in viral lung titers is expected in the BMS-433771-treated groups compared to the vehicle-treated control group.[7]
-
At a dose of 50 mg/kg, a reduction of approximately 1.0 log10 TCID50 per gram of lung tissue is anticipated.[7]
-
A single prophylactic dose administered 1 hour before infection has been shown to be as effective as a multi-day, twice-daily dosing regimen.[7][8][9]
Conclusion
BMS-433771 is a potent, orally active inhibitor of RSV that has demonstrated significant prophylactic efficacy in the cotton rat model. The provided protocols and data serve as a comprehensive guide for researchers investigating RSV fusion inhibitors. The robust and reproducible nature of the cotton rat model, combined with the clear efficacy of BMS-433771, makes this a valuable system for preclinical antiviral drug development.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing BMS-433771 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV).[1][2] Unlike many antiviral agents that target viral replication enzymes, BMS-433771 acts as a fusion inhibitor. Its mechanism of action involves the specific targeting of the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][3] By binding to the F protein, BMS-433771 prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thus inhibiting an early and essential step in the viral life cycle.[1][3] These application notes provide a comprehensive overview of cell culture models and detailed protocols for evaluating the in vitro efficacy of BMS-433771 against RSV.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
Respiratory Syncytial Virus entry into a host cell is mediated by the F protein, a type I fusion protein that exists in a metastable prefusion conformation on the viral surface. Upon triggering, the F protein undergoes a series of irreversible conformational changes. This process involves the insertion of a hydrophobic fusion peptide into the host cell membrane, followed by the folding of the F protein into a stable postfusion hairpin structure. This structural rearrangement brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral contents into the cytoplasm. BMS-433771 is thought to bind to a hydrophobic pocket within the F protein, stabilizing it and preventing the transition to the fusogenic state.
Caption: Mechanism of BMS-433771 action on RSV F protein-mediated fusion.
Data Presentation: In Vitro Efficacy and Cytotoxicity of BMS-433771
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of BMS-433771 in various cell culture models.
Table 1: Antiviral Activity of BMS-433771 against Laboratory and Clinical Isolates of RSV
| RSV Strain | Subgroup | Cell Line | EC50 (nM) | Reference |
| Long | A | HEp-2 | 12 | [4] |
| A2 | A | HEp-2 | 10 ± 2.1 | [4] |
| A2 | A | A549 | 13 | [2] |
| B Washington | B | HEp-2 | 18 ± 4.0 | [4] |
| V8612-22 | A | HEp-2 | 14 ± 2.7 | [4] |
| V911-73 | A | HEp-2 | 26 ± 4.6 | [4] |
| HOU-0915 | A | HEp-2 | 22 ± 1.8 | [4] |
| RUG-0420 | A | HEp-2 | 24 ± 2.2 | [4] |
| JEN-1133 | A | HEp-2 | 50 ± 15.6 | [4] |
| LEO-0713 | A | HEp-2 | 23 ± 3.2 | [4] |
| MUL-0721 | B | HEp-2 | 16 ± 1.8 | [4] |
| BEN-0819 | B | HEp-2 | 9 ± 2.5 | [4] |
| Average | A & B | HEp-2 | ~20 | [1][4][5] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral replication or cytopathic effect.
Table 2: Cytotoxicity of BMS-433771 in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Reference |
| HEp-2 | Human epidermoid carcinoma | > 218 | [2][4] |
| A549 | Human lung adenocarcinoma | Not specified, but low toxicity reported | |
| HeLa | Human cervical adenocarcinoma | > 100 | [2] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Workflow for Efficacy Testing
The general workflow for assessing the antiviral efficacy of a compound like BMS-433771 involves several key stages, from initial cell culture preparation to final data analysis.
Caption: General experimental workflow for testing BMS-433771 efficacy.
Experimental Protocols
Cell Lines and Virus Propagation
-
Cell Lines: HEp-2 (human epidermoid carcinoma) and A549 (human lung adenocarcinoma) cells are commonly used for RSV propagation and antiviral assays.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Virus Strains: RSV A (e.g., Long, A2) and RSV B (e.g., Washington, 18537) strains can be used.
-
Virus Propagation: Infect confluent monolayers of HEp-2 or A549 cells at a low multiplicity of infection (MOI) of 0.01-0.1. Harvest the virus when 75-90% of the cell monolayer shows cytopathic effect (CPE), typically 3-5 days post-infection. Clarify the supernatant by centrifugation and store at -80°C. Viral titers can be determined by plaque assay.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent HEp-2 cells in 24-well plates
-
RSV stock of known titer
-
BMS-433771 stock solution (e.g., in DMSO)
-
Serum-free culture medium
-
Overlay medium: 1:1 mixture of 2x culture medium and 1.2% methylcellulose or 0.6% agarose
-
Fixative: 10% formalin or 80% methanol
-
Staining solution: 0.1% crystal violet in 20% ethanol or an antibody-based staining system
Protocol:
-
Seed HEp-2 cells in 24-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of BMS-433771 in serum-free medium.
-
Dilute RSV stock in serum-free medium to a concentration that will yield 20-50 plaques per well.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Add 100 µL of the diluted compound and 100 µL of the diluted virus to each well. Include virus-only (no drug) and cell-only (no virus, no drug) controls.
-
Incubate the plates for 2 hours at 37°C to allow for viral adsorption.
-
Gently aspirate the inoculum and overlay the monolayer with 1 mL of overlay medium containing the corresponding concentration of BMS-433771.
-
Incubate the plates at 37°C in a CO2 incubator for 4-6 days until plaques are visible.
-
Aspirate the overlay medium and fix the cells with the fixative for at least 20 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. The EC50 is the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the virus-only control.
Syncytium Formation Assay
RSV infection causes infected cells to fuse with neighboring cells, forming large, multinucleated cells called syncytia. This assay quantifies the inhibition of this process.
Materials:
-
HEp-2 cells in 96-well plates
-
RSV stock
-
BMS-433771 stock solution
-
Culture medium
-
Fixative: 4% paraformaldehyde
-
Staining solution: Giemsa stain or immunofluorescence staining for RSV proteins
Protocol:
-
Seed HEp-2 cells in a 96-well plate.
-
Infect the cells with RSV at a low MOI (e.g., 0.1).
-
After a 2-hour adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of BMS-433771.
-
Incubate for 48-72 hours at 37°C.
-
Carefully remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with Giemsa stain or perform immunofluorescence staining for an RSV protein (e.g., F or N protein).
-
Visualize the plates under a microscope and count the number of syncytia (defined as multinucleated cells containing at least 4 nuclei) per field of view.
-
Calculate the percentage of inhibition of syncytium formation for each drug concentration compared to the virus-only control. The EC50 is the concentration that inhibits syncytium formation by 50%.
Viral Protein Expression Assay (In-Cell ELISA)
This high-throughput assay quantifies the amount of a specific viral protein produced in infected cells as a measure of viral replication.
Materials:
-
HEp-2 cells in 96-well plates
-
RSV stock
-
BMS-433771 stock solution
-
Fixative: 4% paraformaldehyde
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% non-fat milk or BSA in PBS
-
Primary antibody: Mouse monoclonal antibody against an RSV protein (e.g., F or N protein)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop solution: 1 M H2SO4
Protocol:
-
Seed HEp-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BMS-433771 for 1 hour.
-
Infect the cells with RSV at an MOI of 0.1-1.0.
-
Incubate for 24-48 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-RSV antibody for 1-2 hours at room temperature.
-
Wash with PBS containing 0.05% Tween-20 (PBST).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBST.
-
Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The EC50 is the concentration of BMS-433771 that reduces the absorbance signal by 50% compared to the virus-only control.
References
Prophylactic Application of BMS-433771 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). It functions as a viral fusion inhibitor, specifically targeting the RSV fusion (F) protein to prevent viral entry into host cells.[1][2] Prophylactic administration of BMS-433771 has demonstrated significant efficacy in reducing viral replication in animal models of RSV infection.[3][4] These notes provide a comprehensive overview of the quantitative data from these studies, detailed experimental protocols for its use in vivo, and a visualization of its mechanism of action.
Mechanism of Action
BMS-433771 prevents the fusion of the viral envelope with the host cell membrane.[1][5] The RSV F protein is a class I fusion protein that undergoes a conformational change to facilitate membrane fusion. This process involves the association of two heptad repeat regions (HR-N and HR-C) to form a stable six-helix bundle, also known as a trimer-of-hairpins.[2][5] BMS-433771 binds to a hydrophobic cavity within the N-terminal heptad repeat (HR-N) of the F1 subunit.[2] This binding event physically obstructs the conformational rearrangement, preventing the formation of the six-helix bundle and, consequently, inhibiting viral entry and syncytium formation.[1][2][5] Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein.[1]
Quantitative Data Presentation
The prophylactic efficacy of BMS-433771 has been evaluated in both BALB/c mice and cotton rats. The primary endpoint in these studies was the reduction of viral titers in lung homogenates, typically measured as 50% tissue culture infectious doses (TCID50).
Table 1: In Vitro Activity of BMS-433771
| Assay Type | Virus Strain | Cell Line | EC₅₀ |
| Cell Protection (CPE) | RSV Long | HEp-2 | 12 nM[1] |
| Protein Expression | RSV Long | HEp-2 | 13 nM[1] |
| Plaque Reduction | RSV Long | HEp-2 | 2 - 40 nM[1] |
| Average (Group A & B) | Multiple Isolates | - | ~20 nM[1][2] |
Table 2: Prophylactic Efficacy of BMS-433771 in Rodent Models
| Animal Model | Dosing Regimen | Viral Titer Reduction (log₁₀ TCID₅₀/g lung) | Reference |
| BALB/c Mice | 50 mg/kg, single dose (1h pre-infection) | Reduced to below detection limit (~2.3 log₁₀) in most animals.[4] | [4] |
| 50 mg/kg/dose, b.i.d. for 4 days | Reduced to below detection limit (~2.3 log₁₀) in most animals.[4] | [4] | |
| 50 mg/kg, single dose (5 min pre-infection) | Reduced to assay detection limit in most animals.[4] | [4] | |
| Cotton Rats | 50 mg/kg, single dose (1h pre-infection) | Significant reduction compared to control group.[4] | [4] |
| 50 mg/kg/dose, b.i.d. for 4 days | Significant reduction compared to control group.[4] | [4] |
Note: The magnitude of RSV inhibition was observed to be greater in mice than in cotton rats.[4] The area under the concentration-time curve (AUC) required to achieve 50% of the maximum response was approximately 7.5-fold less for mice than for cotton rats, suggesting higher sensitivity to the compound in the mouse model.[6]
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies evaluating the prophylactic efficacy of BMS-433771.
In Vivo Prophylactic Efficacy Study in BALB/c Mice
This protocol outlines a typical experiment to assess the prophylactic effect of BMS-433771 against RSV infection.
Materials:
-
Animals: Female BALB/c mice, 6 to 10 weeks old, weighing 18 to 22 g.[1]
-
Virus: Long strain of RSV, propagated in HEp-2 cells.
-
Compound: BMS-433771.
-
Vehicle: 50% Polyethylene glycol 400 (PEG 400) in water.[1]
-
Anesthetics: Ketamine (70 mg/kg) and Xylazine (20 mg/kg).[1]
-
Cell Line: HEp-2 cells for viral titration.
-
Equipment: Oral gavage needles, CO₂ chamber, tissue homogenizer, standard cell culture equipment.
Protocol:
-
Animal Acclimatization: Acclimatize female BALB/c mice for a minimum of 3 days before the experiment.
-
Compound Preparation: Dissolve BMS-433771 in the vehicle (50% PEG 400 in water) to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a solution of 5 mg/mL to deliver in 0.2 mL).
-
Prophylactic Dosing:
-
Virus Inoculation (1 hour post-dosing):
-
Incubation: House the animals under standard conditions for 4 days post-infection.
-
Sample Collection:
-
On day 4 post-infection, euthanize the mice by CO₂ asphyxiation.[1]
-
Aseptically excise the lungs, weigh them, and prepare them as homogenates for viral titration.
-
-
Viral Titer Determination:
-
Perform serial dilutions of the lung homogenates.
-
Use the dilutions to infect monolayers of HEp-2 cells.
-
After an appropriate incubation period (e.g., 5 days), assess the cytopathic effect (CPE).
-
Calculate the viral titer and express as log₁₀ TCID₅₀ per gram of lung tissue.
-
Study in Immunosuppressed Mice
To confirm that the antiviral efficacy of BMS-433771 is independent of the host immune response, the prophylactic protocol can be adapted for use in chemically immunosuppressed mice.[5][6]
Modification to Protocol 3.1:
-
Immunosuppression: Prior to the start of the experiment, render mice immunocompromised by treatment with cyclophosphamide.
-
Procedure: Follow the main steps of Protocol 3.1. Studies have shown that BMS-433771 remains effective in reducing RSV lung titers in immunosuppressed mice, indicating that its mechanism does not rely on an active host immune response.[6][7]
Conclusion
BMS-433771 is a well-characterized RSV fusion inhibitor with proven prophylactic efficacy in rodent models. Its oral bioavailability and potent antiviral activity make it a significant compound in the study of RSV inhibitors. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate this and similar antiviral agents. The clear, targeted mechanism of action—disruption of F protein-mediated membrane fusion—presents a validated strategy for antiviral drug development.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-433771 as a Potent RSV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic efficacy and mechanism of action of BMS-433771, a potent and orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV). The provided protocols are based on established methodologies for evaluating anti-RSV compounds.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] BMS-433771 has emerged as a promising therapeutic candidate due to its potent antiviral activity against both RSV A and B subtypes.[2][3][4] It functions by inhibiting the F protein-mediated fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[1][2][5][6] This document outlines the in vitro and in vivo efficacy of BMS-433771 and provides detailed protocols for its evaluation.
Mechanism of Action
BMS-433771 is a specific RSV fusion inhibitor.[1][2] The RSV fusion (F) protein is a class I fusion protein that facilitates the merger of the viral and host cell membranes. This process involves a conformational change in the F protein, leading to the formation of a six-helical bundle structure from two heptad repeat regions (HR-N and HR-C).[2][3][4] BMS-433771 binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HR-N) of the F protein.[2][7] This binding event presumably interferes with the association of the HR-N and HR-C domains, thereby preventing the formation of the six-helix bundle and halting membrane fusion.[2][3] This inhibition occurs at the early stage of virus entry and also prevents the formation of syncytia (cell-to-cell fusion) in the late stage of infection.[1]
Data Presentation
In Vitro Efficacy of BMS-433771
BMS-433771 demonstrates potent activity against a wide range of RSV laboratory strains and clinical isolates, including both A and B subgroups.
| Assay Type | RSV Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| Cell Protection (CPE) | Long | HEp-2 | 12 | >218 | >18,167 | [1] |
| Protein Expression | Long | HEp-2 | 13 | - | - | [1] |
| Plaque Reduction | Long | HEp-2 | 2 - 40 | - | - | [1] |
| Average (Multiple Strains) | Lab & Clinical Isolates (A & B) | HEp-2 | 20 | >218 | >10,900 | [1][2] |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits the viral effect by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.
In Vivo Efficacy of BMS-433771
Prophylactic oral administration of BMS-433771 has been shown to significantly reduce viral titers in the lungs of infected rodents.
| Animal Model | Dosing Regimen | Dose (mg/kg) | Reduction in Lung Viral Titer (log₁₀ TCID₅₀/gram) | Reference |
| BALB/c Mouse | Single oral dose, 1h pre-infection | 5 | ≥1.0 | [6] |
| BALB/c Mouse | Single oral dose, 1h pre-infection | 50 | Titers below detection limit (~2.3) | [6] |
| BALB/c Mouse | 4-day b.i.d., first dose 1h pre-infection | 50 | Titers below detection limit (~2.3) | [6] |
| Cotton Rat | Single oral dose, 1h pre-infection | 25 | Equivalent to 5 mg/kg in mice | [3] |
| Cotton Rat | Single oral dose, 1h pre-infection | 50 | ≥1.0 | [6] |
b.i.d. (bis in die): twice a day.
Experimental Protocols
In Vitro Antiviral Assays
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that forms a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of BMS-433771 in cell culture medium.
-
Infection: Infect the HEp-2 cell monolayers with an RSV strain (e.g., Long strain) at a multiplicity of infection (MOI) sufficient to cause 80-100% CPE in 4-5 days.
-
Treatment: Immediately after infection, remove the virus inoculum and add the media containing the different concentrations of BMS-433771. Include untreated infected controls and uninfected controls.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Quantification: Assess cell viability using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read the absorbance at the appropriate wavelength.
-
Analysis: Calculate the EC₅₀ value by plotting the percentage of cell protection against the log of the compound concentration.
This assay quantifies the inhibition of infectious virus production.
-
Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a low dose of RSV (e.g., ~50 plaque-forming units, PFU) for 1-2 hours.
-
Treatment and Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of BMS-433771.
-
Incubation: Incubate for 5 days to allow for plaque formation.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques at each compound concentration and calculate the EC₅₀ as the concentration that reduces the plaque number by 50% compared to the untreated control.[1]
In Vivo Efficacy in Rodent Models
These studies assess the antiviral activity of a compound in a living organism.[8][9][10]
-
Animals: Use 6-8 week old BALB/c mice.[6]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Dosing: For prophylactic studies, administer BMS-433771 via oral gavage at the desired dose (e.g., 5-50 mg/kg) one hour prior to infection.[6] The vehicle control group should receive the vehicle alone.
-
Infection: Lightly anesthetize the mice and inoculate them intranasally with a non-lethal dose of RSV (e.g., 10⁵-10⁶ PFU of RSV A2 or Long strain).
-
Monitoring: Monitor the animals daily for any signs of illness.
-
Endpoint: On day 4 or 5 post-infection (peak of viral replication), euthanize the animals.
-
Viral Load Quantification: Harvest the lungs, homogenize the tissue, and determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay on HEp-2 cells.
-
Analysis: Compare the mean log₁₀ viral titers in the lungs of the treated groups to the vehicle control group.
Conclusion
BMS-433771 is a highly potent and specific inhibitor of RSV, demonstrating excellent in vitro activity and in vivo efficacy in rodent models.[1][6][7] Its mechanism of action, targeting the conserved F protein-mediated fusion process, makes it an attractive candidate for further clinical development. The protocols outlined here provide a robust framework for the preclinical evaluation of BMS-433771 and other novel anti-RSV fusion inhibitors.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RSV Animal Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Frontiers | Current Animal Models for Understanding the Pathology Caused by the Respiratory Syncytial Virus [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: BMS-433771 and RSV F Protein Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the RSV fusion inhibitor BMS-433771 and investigating resistance mutations in the RSV F protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-433771?
A1: BMS-433771 is an orally bioavailable small molecule that inhibits Respiratory Syncytial Virus (RSV) by targeting the F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[1][2][3] It specifically binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F1 subunit in its metastable prefusion conformation.[1][4] This binding event prevents the conformational changes required for the association of the N-terminal and C-terminal heptad repeats (HRA and HRB) to form the stable six-helix bundle (6HB) structure.[1][2][5] By interfering with the formation of this hairpin structure, BMS-433771 effectively blocks membrane fusion, thereby inhibiting viral entry into the host cell and preventing the formation of syncytia (the fusion of infected cells with neighboring cells).[1][6][7]
Q2: Which mutations in the RSV F protein are known to confer resistance to BMS-433771?
A2: Several single amino acid substitutions in the F1 subunit of the RSV F protein have been identified to confer resistance to BMS-433771. The most frequently cited and characterized mutation is K394R.[8][9][10] Other reported resistance mutations include F140I, L141F, and V144.[3][10][11] These mutations are located within or near the binding pocket of the inhibitor.[3][4]
Q3: How significant is the resistance conferred by these mutations?
A3: The level of resistance varies depending on the specific mutation. For instance, the K394R mutation has been shown to cause a dramatic increase in the EC50 value, with reports of up to a 1,902-fold decrease in potency of BMS-433771.[10] The L141F mutation has been associated with a greater than 18.3-fold increase in resistance.[10] The table below summarizes the quantitative data on resistance.
Troubleshooting Guides
Problem 1: I am not observing the expected potency (EC50) for BMS-433771 in my in vitro assays.
-
Possible Cause 1: Assay Type and Conditions. The reported EC50 of BMS-433771 can vary based on the assay format (e.g., cell protection assay, plaque reduction assay, or viral protein expression assay), the strain of RSV used, the multiplicity of infection (MOI), and the cell line.[6]
-
Possible Cause 2: Compound Stability. BMS-433771, like any small molecule, can degrade over time or with improper storage.
-
Troubleshooting Tip: Prepare fresh stock solutions of BMS-433771 in a suitable solvent and store them under recommended conditions (-20°C or -80°C).[12] Perform a dose-response curve with a fresh batch of the compound to verify its activity.
-
Problem 2: I am trying to select for BMS-433771-resistant RSV in cell culture, but I am not successful.
-
Possible Cause 1: Insufficient Selection Pressure. The concentration of BMS-433771 used for selection may be too low to inhibit wild-type virus replication effectively, or too high, leading to complete inhibition and no viral breakthrough.
-
Troubleshooting Tip: Start the selection process with a concentration of BMS-433771 that is 2 to 5 times the EC50 value. Gradually increase the concentration in subsequent passages as viral replication becomes apparent.
-
-
Possible Cause 2: Low Viral Titer. The initial viral stock may not have a high enough titer or sufficient genetic diversity for resistant mutants to emerge.
-
Troubleshooting Tip: Use a high-titer viral stock for the initial infection. Consider using a virus strain known to generate resistance mutations.
-
Problem 3: My site-directed mutagenesis of the F protein to introduce a known resistance mutation (e.g., K394R) does not result in a viable virus.
-
Possible Cause 1: Disruption of F Protein Function. While the K394R mutation is known to confer resistance, improper introduction or additional unintended mutations during the mutagenesis process could lead to a non-functional F protein that is unable to mediate viral entry.
-
Troubleshooting Tip: Sequence the entire F gene of your recombinant virus to confirm the presence of the intended mutation and the absence of any other mutations. Ensure that the expression of the mutant F protein is comparable to the wild-type protein.
-
-
Possible Cause 2: Issues with Viral Rescue. The process of generating recombinant RSV from cDNA can be technically challenging.
-
Troubleshooting Tip: Review your reverse genetics protocol and ensure all components are working correctly. Include a positive control (e.g., rescue of the wild-type virus) in your experiment.
-
Data Presentation
Table 1: BMS-433771 Resistance Mutations in RSV F Protein
| Mutation | RSV Strain | Fold Change in Resistance (EC50) | Reference |
| K394R | RSV-A2 | 1902 | [10] |
| K394R | Long | 1250 | [8][9] |
| L141F | RSV-A2 | >18.3 | [10] |
| F140I | Not Specified | Not Specified | [11] |
Experimental Protocols
1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Materials:
-
HEp-2 cells
-
RSV stock
-
BMS-433771
-
Growth medium (e.g., MEM with 10% FBS)
-
Overlay medium (e.g., growth medium with 0.5% methylcellulose)
-
Crystal violet solution (0.5% in 70% methanol)
-
-
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of BMS-433771 in growth medium.
-
Infect the cell monolayers with approximately 50 plaque-forming units (PFU) of RSV per well and allow for adsorption for 2 hours at 37°C.[13]
-
Remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of BMS-433771.
-
Incubate the plates for 5-6 days at 37°C until plaques are visible.[13]
-
Fix and stain the cells with crystal violet solution.[13]
-
Count the number of plaques in each well and calculate the EC50 value.
-
2. Cell-Based Fusion (Syncytia Formation) Assay
This assay quantifies the fusogenic activity of the RSV F protein by measuring the formation of syncytia.[14][15]
-
Materials:
-
HEp-2 or other suitable cell line
-
Plasmids expressing RSV F protein (and G protein, if desired)
-
Transfection reagent
-
BMS-433771
-
Microscope for imaging
-
-
Procedure:
-
Transfect cells with the plasmid(s) expressing the RSV F protein.
-
At a specified time post-transfection (e.g., 16 hours), add serial dilutions of BMS-433771 to the cells.[6]
-
Incubate for a further 24-48 hours to allow for syncytia formation.
-
Visualize and quantify the syncytia using wide-field microscopy. Syncytia are identified as large, multinucleated cells.[14][16]
-
The extent of fusion can be quantified by counting the number of syncytia or measuring their area.
-
3. Site-Directed Mutagenesis of RSV F Protein
This technique is used to introduce specific mutations into the F gene to study their effect on protein function and drug resistance.
-
Materials:
-
Plasmid containing the wild-type RSV F gene
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
-
Procedure:
-
Design primers that anneal to the F gene and contain the desired mutation.
-
Perform PCR using the F gene plasmid as a template and the mutagenic primers to generate a linear DNA product containing the mutation.
-
Digest the parental (wild-type) plasmid template with DpnI, which specifically cleaves methylated DNA.
-
Transform the mutated, circularized plasmid into competent E. coli.
-
Select for transformed bacteria and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Mandatory Visualizations
Caption: Workflow for identifying and validating BMS-433771 resistance mutations.
Caption: Mechanism of BMS-433771 action and resistance.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. pnas.org [pnas.org]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Use of a novel cell-based fusion reporter assay to explore the host range of human respiratory syncytial virus F protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Respiratory Syncytial Virus Fusion Activity Syncytia Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming BMS-433771 Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing BMS-433771 resistance in Respiratory Syncytial Virus (RSV) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is BMS-433771 and what is its mechanism of action?
BMS-433771 is a potent, orally active small molecule inhibitor of Respiratory Syncytial Virus (RSV).[1][2] It functions as a fusion inhibitor, specifically targeting the RSV fusion (F) protein.[2][3] The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1][4] BMS-433771 binds to a hydrophobic pocket within the F protein, preventing the conformational changes necessary for membrane fusion and thus inhibiting viral entry into the host cell.[3][5][6] It is effective against both A and B subgroups of RSV.[2][7]
Q2: How does resistance to BMS-433771 develop in RSV?
Resistance to BMS-433771 arises from specific amino acid mutations in the viral F protein.[7][8][9] These mutations can either directly interfere with the binding of the inhibitor to its target site or alter the stability and kinetics of the F protein's conformational changes, reducing the window of opportunity for the inhibitor to act.[5][10]
Q3: What are the key mutations associated with BMS-433771 resistance?
Several mutations in the F1 subunit of the F protein have been linked to BMS-433771 resistance. The most well-characterized of these is the K394R mutation, which can confer a high level of resistance (up to 1,250-fold).[1][11][4][12] Other reported resistance-associated mutations include F140I, L141F, and D489Y.[5][13] It is important to note that some of these mutations, like K394R, can also lead to cross-resistance against other structurally diverse RSV fusion inhibitors.[1][7][5]
Q4: Can combination therapy be used to overcome BMS-433771 resistance?
Yes, combination therapy is a promising strategy. Studies have shown that combining BMS-433771 with antiviral compounds that have a different mechanism of action can be effective. For instance, a synergistic effect has been observed when BMS-433771 is used in combination with an RSV RNA-dependent RNA polymerase (RdRp) inhibitor like ALS8176.[14] Additionally, co-administration with a novel inhibitor, CL-A3-7, has been shown to dramatically reduce the emergence of BMS-433771-resistant variants.[3]
Q5: Are there alternative or second-generation inhibitors that are effective against BMS-433771-resistant RSV?
Yes, research is ongoing to develop new inhibitors that are active against resistant strains. Some other fusion inhibitors like JNJ-53718678, GS-5806, and AK-0529 are in clinical development, although the K394R mutation may still confer resistance to some of these.[4] Novel compounds are also being designed to target different sites on the F protein or to be effective against known mutant forms. For example, a macrocyclic compound, 12h, was specifically designed to inhibit both wild-type and the D486N mutant RSV.[15] TP0591816 is another novel macrocyclic inhibitor that has shown activity against known fusion inhibitor-resistant strains.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of BMS-433771 efficacy in cell culture over time. | Development of resistant RSV variants in the culture. | 1. Sequence the F protein gene of the viral population to identify resistance mutations. 2. Test the antiviral activity of a compound with a different mechanism of action (e.g., an RdRp inhibitor). 3. Evaluate a combination of BMS-433771 with a synergistic compound.[14] 4. Test the efficacy of a second-generation fusion inhibitor known to be active against the identified mutation. |
| High EC50 value for BMS-433771 in a specific RSV strain. | Pre-existing resistance mutations in the viral stock. | 1. Sequence the F protein gene of your viral stock to check for known resistance mutations. 2. Compare the EC50 value to that of a known sensitive reference strain (e.g., RSV A2 Long). 3. If resistance is confirmed, consider using an alternative inhibitor or a combination therapy approach for your experiments. |
| Difficulty in generating a BMS-433771-resistant RSV strain in vitro. | Suboptimal inhibitor concentration or passage frequency. | 1. Start with a low concentration of BMS-433771 (around the EC50) and gradually increase the concentration with each passage.[6] 2. Ensure that a cytopathic effect (CPE) is observed before harvesting the virus for the next passage. 3. Perform a sufficient number of passages (often 6-12 or more) to allow for the selection of resistant mutants.[3] |
| Cross-resistance observed with other fusion inhibitors. | The resistance mutation (e.g., K394R) affects a common binding site or mechanism for multiple inhibitors.[1][5] | 1. Confirm the specific mutation through sequencing. 2. Test inhibitors that target a different viral protein (e.g., N protein or L protein/RdRp).[16][17] 3. Explore combination therapies that include compounds with distinct mechanisms of action.[14] |
Quantitative Data Summary
Table 1: In Vitro Activity of BMS-433771 and Other Antivirals against Wild-Type and Resistant RSV Strains
| Compound | Target | RSV Strain | EC50 / IC50 (nM) | Fold Resistance | Reference |
| BMS-433771 | F Protein | Wild-Type (A & B) | ~20 (average) | - | [8] |
| BMS-433771 | F Protein | K394R Mutant | >25,000 | 1,250 | [1][4] |
| JNJ-53718678 | F Protein | Wild-Type | ~0.46 | - | [2] |
| JNJ-53718678 | F Protein | K394R Mutant | >2,770 | 6,024 | [1] |
| AK-0529 | F Protein | K394R Mutant | - | 355 | [1] |
| GS-5806 | F Protein | K394R Mutant | - | 4.4 | [7] |
| TP0591816 | F Protein | Wild-Type (A2) | 4.5 | - | [13] |
| VP-14637 | F Protein | Wild-Type (A2) | 1.4 | - | [6] |
Key Experimental Protocols
Protocol for Generating BMS-433771-Resistant RSV in Vitro
This protocol describes a method for selecting for RSV variants with reduced susceptibility to BMS-433771 through serial passage in cell culture.
Materials:
-
HEp-2 or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., RSV A2 Long strain)
-
BMS-433771 stock solution (in DMSO)
-
Infection medium (e.g., DMEM with 2% FBS)
-
96-well and 6-well plates
Procedure:
-
Initial Infection: Seed HEp-2 cells in a 6-well plate and grow to 80-90% confluency. Infect the cells with RSV at a low multiplicity of infection (MOI) in the presence of BMS-433771 at a starting concentration around its EC50 value.
-
Incubation and Observation: Incubate the infected cells at 37°C in a 5% CO2 incubator. Monitor the cells daily for the development of cytopathic effect (CPE), such as syncytia formation.
-
Virus Harvest: When significant CPE is observed (typically 3-5 days post-infection), harvest the virus-containing supernatant.
-
Serial Passage: Use the harvested virus to infect fresh HEp-2 cells. With each subsequent passage, gradually increase the concentration of BMS-433771 (e.g., 2 to 5-fold increments).
-
Parallel Control: In parallel, passage the virus in the absence of the inhibitor to serve as a wild-type control.[6]
-
Confirmation of Resistance: After several passages (e.g., 10-15), test the susceptibility of the passaged virus to BMS-433771 using a plaque reduction or microneutralization assay and compare the EC50 to the wild-type control.
-
Genetic Analysis: Extract viral RNA from the resistant population and sequence the F protein gene to identify mutations.
Plaque Reduction Neutralization Assay (PRNA)
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero or HEp-2 cells
-
12-well or 24-well plates
-
RSV stock of known titer (PFU/mL)
-
Serial dilutions of BMS-433771 (or other inhibitors)
-
Infection medium
-
Overlay medium (e.g., medium containing methylcellulose)
-
Fixing solution (e.g., 80% methanol)
-
Primary antibody against RSV F protein
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB) or crystal violet stain
Procedure:
-
Cell Seeding: Seed cells in plates and grow to a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a standardized amount of RSV (e.g., 50-100 PFU per well) and incubate for 1 hour at 37°C.[18]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Plaque Visualization:
-
Immunostaining: Fix the cells, then incubate with a primary antibody against an RSV protein, followed by a secondary antibody conjugated to an enzyme like HRP. Add a precipitating substrate to visualize the plaques.[18][19]
-
Crystal Violet: Fix the cells and stain with a crystal violet solution. Plaques will appear as clear zones in the stained cell monolayer.[8]
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value using a dose-response curve.
Western Blot for RSV Protein Expression
This protocol is for detecting the expression of specific RSV proteins (e.g., F protein, N protein) in infected cell lysates.
Materials:
-
Infected and uninfected cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the RSV protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse RSV-infected and mock-infected cells in an appropriate lysis buffer. Determine the protein concentration of each lysate. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[20][21] The resulting bands will indicate the presence and relative amount of the target RSV protein.[22][23]
Visualizations
Caption: Mechanism of BMS-433771 action and resistance.
Caption: Workflow for generating resistant RSV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance mechanism of respiratory syncytial virus against structurally diverse entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of a Potent Dual Inhibitor of Wild-Type and Mutant Respiratory Syncytial Virus Fusion Proteins. | Semantic Scholar [semanticscholar.org]
- 16. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and application of a higher throughput RSV plaque assay by immunofluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BMS-433771 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of BMS-433771 for in vivo studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-433771 and what is its mechanism of action?
A1: BMS-433771 is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein.[1] Its mechanism of action is to block the fusion of the viral envelope with the host cell membrane, a critical step in the viral entry process.[1][2][3] It achieves this by binding to a hydrophobic cavity within the N-terminal heptad repeat of the F protein, interfering with the formation of the six-helical coiled-coil bundle necessary for membrane fusion.[1]
Q2: What is a typical starting dose for BMS-433771 in mice and other rodent models?
A2: Based on published studies, a typical starting dose for BMS-433771 in BALB/c mice is in the range of 5 mg/kg, administered orally.[2] For cotton rats, a higher dose of around 50 mg/kg may be required to achieve a similar level of efficacy.[2] It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experimental conditions.
Q3: How should I formulate BMS-433771 for oral administration?
A3: BMS-433771 is a poorly water-soluble compound. A commonly used vehicle for oral gavage in rodent studies is a solution of 50% polyethylene glycol 400 (PEG 400) in water. It is recommended to prepare the formulation fresh on the day of the experiment.
Q4: What are the key pharmacokinetic parameters of BMS-433771?
A4: While specific publicly available data for Cmax, Tmax, and absolute bioavailability are limited, BMS-433771 is described as having good pharmacokinetic properties and oral bioavailability, which led to its selection as a clinical candidate. The pharmacokinetic profile has been studied in rats, dogs, and cynomolgus monkeys. One study noted that the area under the concentration-time curve (AUC) required to achieve 50% of the maximum antiviral response was approximately 7.5-fold less for mice than for cotton rats, indicating significant species differences in its pharmacokinetics and/or pharmacodynamics.[2]
Q5: What is the known safety and toxicology profile of BMS-433771?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no efficacy in vivo | Inadequate Dose: The dose may be too low for the specific animal model or disease state. | - Conduct a dose-response study to determine the optimal dose. - Consider the reported differences in sensitivity between species (e.g., mice vs. cotton rats).[2] |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | - Ensure the compound is fully dissolved in the vehicle (50% PEG 400 in water). - Prepare the formulation fresh before each use. - For compounds with very poor solubility, consider alternative formulation strategies such as suspensions in methylcellulose or lipid-based vehicles, though these will require re-validation. | |
| Timing of Administration: For prophylactic studies, the compound must be administered prior to viral challenge. | - In RSV models, administration 1 hour prior to infection has been shown to be effective.[2] - For therapeutic studies, initiate dosing as early as possible after infection. Efficacy may be reduced if treatment is delayed.[4] | |
| High variability in results | Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors, stress, and injury to the animals. | - Ensure all personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle size and length for the animal. - Administer the solution slowly and steadily to prevent reflux. - Habituate the animals to handling to reduce stress. |
| Animal Health Status: Underlying health issues can affect drug metabolism and response. | - Use healthy animals from a reputable supplier. - Monitor animal health throughout the study. | |
| Adverse events observed | Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations or with repeated dosing. | - Include a vehicle-only control group in your study. - If adverse events are observed in the vehicle control group, consider alternative, less toxic vehicles. |
| Compound-Related Toxicity: Although reported to have a good safety profile, high doses may lead to toxicity. | - Reduce the dose or dosing frequency. - Monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior). - Conduct basic clinical pathology (e.g., blood counts, liver enzymes) if toxicity is suspected. | |
| Development of Drug Resistance | Prolonged Monotherapy: Continuous exposure to a single antiviral agent can lead to the selection of resistant viral strains. | - In studies involving viral replication, be aware of the potential for resistance. Mutations in the RSV F protein have been identified that confer resistance to BMS-433771. - Consider combination therapy with other antiviral agents that have different mechanisms of action to reduce the risk of resistance.[5] |
Quantitative Data
Table 1: In Vitro Potency of BMS-433771
| Assay | Virus Strain | Cell Line | EC50 |
| Cytopathic Effect (CPE) Assay | RSV (Group A & B isolates) | HEp-2 | ~20 nM (average)[1][3] |
| Plaque Reduction Assay | RSV Long | HEp-2 | 2-40 nM[3] |
| Viral Protein Expression | RSV Long | HEp-2 | 13 nM[3] |
Table 2: In Vivo Efficacy of BMS-433771 in Rodent Models of RSV Infection
| Animal Model | Dose (Oral) | Dosing Regimen | Key Findings |
| BALB/c Mouse | ≥ 5 mg/kg | Single dose 1 hr pre-infection | Significant reduction in lung viral titers (~1.0 log10)[2] |
| BALB/c Mouse | 50 mg/kg | Single dose 1 hr pre-infection | Reduction of infectious lung titers to the assay detection limit[2] |
| Cotton Rat | ≥ 50 mg/kg | Single dose 1 hr pre-infection | Significant reduction in lung viral titers (~1.0 log10)[2] |
| Cotton Rat | 50 mg/kg | Single dose 1 hr pre-infection vs. 4-day b.i.d. | Single dose was as effective as the multiple-day regimen[2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of BMS-433771 in a Mouse Model of RSV Infection
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
-
Acclimatize animals for at least 3-5 days before the experiment.
2. Compound Formulation and Administration:
-
Prepare a stock solution of BMS-433771 in a vehicle of 50% PEG 400 in sterile water.
-
The final dosing volume for oral gavage in mice is typically 10 mL/kg.
-
Administer the calculated dose of BMS-433771 or vehicle control via oral gavage 1 hour prior to viral inoculation.
3. RSV Inoculation:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate intranasally with a predetermined dose of RSV (e.g., 1 x 10^6 PFU) in a small volume (e.g., 50 µL).
4. Monitoring and Sample Collection:
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At a predetermined time point post-infection (e.g., day 4 or 5), humanely euthanize the mice.
-
Harvest the lungs aseptically.
5. Endpoint Analysis:
-
Homogenize the lung tissue in a known volume of media.
-
Determine the viral titer in the lung homogenates using a plaque assay on a suitable cell line (e.g., HEp-2 cells).
-
Viral titers are typically expressed as plaque-forming units (PFU) per gram of lung tissue.
Visualizations
Caption: Mechanism of action of BMS-433771.
Caption: General workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Therapeutic Targets From Spreading Patterns Against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of BMS-433771 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-433771 in cell culture. The information is tailored for scientists and drug development professionals encountering unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and mechanism of action of BMS-433771?
A1: BMS-433771 is a potent and highly selective inhibitor of the Respiratory Syncytial Virus (RSV) F protein.[1][2] Its mechanism of action is to block the fusion of the viral envelope with the host cell membrane, an essential early step for viral entry and infection.[1][3] It also inhibits the formation of syncytia (fusion of infected cells with neighboring cells) at later stages of infection.[1]
Q2: Are there any documented off-target effects of BMS-433771 on host cell kinases or other proteins?
A2: Extensive literature review indicates that BMS-433771 is remarkably specific for the RSV F protein.[1][2] There is no publicly available data from broad-panel screens (e.g., kinome scans) detailing off-target interactions with host cellular kinases. The compound has been shown to be non-cytotoxic in various cell lines at concentrations significantly higher than its effective antiviral concentration.[1][2]
Q3: We are observing unexpected changes in our cell culture (e.g., altered morphology, reduced proliferation) after BMS-433771 treatment. Could this be an off-target effect?
A3: While off-target effects cannot be entirely ruled out for any small molecule, it is crucial to first consider other possibilities. Given the high selectivity of BMS-433771, unexpected phenotypes may stem from:
-
Experimental variables: Issues with compound stability, final solvent concentration, or cell culture conditions (e.g., contamination, cell passage number).
-
On-target effects in a specific context: In RSV-infected cultures, the potent inhibition of viral fusion can lead to significant downstream cellular changes that may be misinterpreted.
-
Cell-line specific sensitivity: The cell line used may have a unique, uncharacterized sensitivity.
This guide provides systematic approaches to investigate these observations.
Quantitative Data Summary
The following table summarizes the known potency and cytotoxicity of BMS-433771, highlighting its therapeutic window.
| Parameter | Description | Value | Cell Lines / Conditions |
| EC50 | 50% Effective Concentration | ~20 nM (average) | Multiple laboratory and clinical isolates of RSV in cell lines such as HEp-2.[1] |
| CC50 | 50% Cytotoxic Concentration | >200 µM | Various cell lines including MDCK, MDBK, and human hepatocytes.[1][2] |
| Off-Target Kinase Activity | 50% Inhibitory Concentration | No public data available | N/A |
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or reduced cell proliferation in uninfected cells.
Question: We are observing significant cell death or a slowdown in proliferation in our uninfected control cells treated with BMS-433771 at concentrations we expected to be non-toxic. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Quality and Handling:
-
Action: Verify the identity and purity of your BMS-433771 stock. Prepare fresh stock and working solutions from a reliable source.
-
Rationale: Compound degradation or impurities can lead to unexpected toxicity.
-
-
Solvent Toxicity:
-
Action: Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) used to dissolve BMS-433771.
-
Rationale: The solvent itself can be toxic to sensitive cell lines, especially at higher concentrations.
-
-
High Compound Concentration:
-
Action: Perform a detailed dose-response curve to determine the precise CC50 in your specific cell line.
-
Rationale: While generally non-toxic, extreme concentrations may induce non-specific effects. Establishing a clear toxicity threshold in your system is crucial.
-
-
Cell Culture Conditions:
-
Action: Ensure your cells are healthy, within a low passage number, and free from microbial contamination.
-
Rationale: Stressed or contaminated cells are more susceptible to chemical insults.
-
Issue 2: Unexpected changes in a cellular signaling pathway.
Question: Our experiments (e.g., Western blot, reporter assay) show that BMS-433771 is altering a signaling pathway that seems unrelated to viral entry. How can we determine if this is a true off-target effect?
Possible Causes and Troubleshooting Steps:
-
Differentiate from On-Target Effects (in RSV-infected cells):
-
Action: In RSV-infected cultures, compare the signaling changes to those induced by the virus alone. RSV infection itself significantly alters host cell signaling, including innate immune and inflammatory pathways.[4]
-
Rationale: The observed effect might be an indirect consequence of blocking viral activity, rather than a direct off-target interaction of the compound.
-
-
Use a Mechanistically Different RSV Inhibitor:
-
Action: Treat cells with another RSV inhibitor that has a different mechanism of action (e.g., a polymerase inhibitor, if available).
-
Rationale: If a different class of RSV inhibitor produces the same signaling change, the effect is likely related to the inhibition of RSV replication, not an off-target effect of BMS-433771.
-
-
Confirm in Uninfected Cells:
-
Action: Replicate the experiment in uninfected cells.
-
Rationale: An effect that persists in uninfected cells is more likely to be a genuine off-target interaction.
-
-
Investigate Potential Off-Targets:
-
Action: If the effect is confirmed in uninfected cells and is dose-dependent, consider performing an unbiased screen. A commercial kinome profiling service can screen BMS-433771 against a large panel of kinases to identify potential off-target interactions.[5]
-
Rationale: This is the most direct method to identify unintended kinase targets.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: On-target mechanism of BMS-433771.
Caption: General workflow for troubleshooting unexpected results.
Caption: Decision tree for investigating suspected off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol determines the cytotoxic concentration (CC50) of BMS-433771.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of BMS-433771 in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells and vehicle control cells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48-72 hours) at 37°C.
-
Assay: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the CC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol assesses changes in protein expression or phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with BMS-433771 at various concentrations and time points. Include vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific to your target protein (or its phosphorylated form) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to compare protein levels across different conditions.
Protocol 3: Sample Preparation for Kinase Profiling Service
This is a general guide; always follow the specific instructions of the service provider.
-
Compound Information: Provide the exact molecular weight and chemical structure of BMS-433771 to the service provider.
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of BMS-433771 in 100% DMSO. Ensure the compound is fully dissolved.
-
Quantity and Shipping: Prepare the required amount and volume of the stock solution as specified by the provider. Ship the sample frozen on dry ice according to the provider's shipping instructions.
-
Concentration Selection: The service will typically screen the compound at one or two standard concentrations (e.g., 1 µM and 10 µM) against their kinase panel. Select concentrations that are relevant to the effects you observe in your cell-based assays.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Host Responses to Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
BMS-433771 stability and solubility for experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the experimental use of BMS-433771, a potent and orally active inhibitor of the respiratory syncytial virus (RSV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-433771?
A1: BMS-433771 is a reversible inhibitor of RSV-mediated membrane fusion.[1] It specifically targets the RSV fusion (F) protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[2][3] This inhibition occurs at both the early stage of viral entry and the late-stage formation of syncytia (cell-to-cell fusion).[1][4][5]
Q2: Against which RSV types is BMS-433771 effective?
A2: BMS-433771 has demonstrated potent inhibitory activity against multiple laboratory and clinical isolates of both RSV group A and group B viruses.[1][6][7]
Q3: What is the in vitro potency of BMS-433771?
A3: The 50% effective concentration (EC50) of BMS-433771 against various RSV strains in cell culture is approximately 20 nM.[1][3][5][6][8] In plaque reduction assays, the EC50 for the Long strain of RSV in HEp-2 cells ranged from 2 to 40 nM.[1]
Q4: Is BMS-433771 cytotoxic?
A4: BMS-433771 has not been found to exhibit significant cytotoxicity in various cell lines at concentrations well above its effective antiviral concentration.[1][7] The 50% cytotoxic concentration (CC50) was found to be greater than 218 µM in HEp-2 cells.[1]
Troubleshooting Guide
Problem 1: Compound Precipitation in Aqueous Media
-
Possible Cause: BMS-433771 has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).[1]
-
For cell-based assays, perform serial dilutions in your culture medium. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
For in vivo preparations, consider using a formulation with co-solvents and surfactants. A commonly used vehicle is a solution of 50% polyethylene glycol 400 (PEG 400) in water.[1] Other potential formulations include combinations of DMSO, Tween 80, and saline, or DMSO and corn oil.[9]
-
Problem 2: Lack of Efficacy in In Vivo Studies
-
Possible Cause 1: Timing of Administration: BMS-433771 is most effective when administered prophylactically.[2][7] Its efficacy is significantly reduced when given after viral infection has been established.[7]
-
Solution 1: Administer BMS-433771 prior to viral inoculation. For example, a single oral dose given 1 hour before intranasal RSV inoculation has been shown to be effective.[2]
-
Possible Cause 2: Viral Resistance: Prolonged exposure to the compound can lead to the selection of resistant viral strains.
-
Solution 2: Be aware of the potential for resistance. Resistance to BMS-433771 has been mapped to a single amino acid mutation (K394R) in the F1 subunit of the fusion protein.[1] If you suspect resistance, sequence the F gene of the virus from your non-responsive model.
Problem 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Compound Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to plastic labware, reducing the effective concentration in your assay.
-
Solution 1: Use low-adhesion microplates and pipette tips. Prepare dilutions immediately before use.
-
Possible Cause 2: Inaccurate Pipetting of Small Volumes: When preparing serial dilutions from a high-concentration stock, small pipetting errors can lead to large variations in the final concentration.
-
Solution 2: Prepare a larger volume of intermediate dilutions to minimize pipetting errors. Always use calibrated pipettes.
Data at a Glance
Table 1: Solubility of BMS-433771
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (106.75 mM)[8][9] | Ultrasonic assistance may be needed.[8] |
| DMSO (for in vitro stock) | 20 mM[1] | Common starting concentration for serial dilutions. |
| 50% PEG 400 in water | Not specified | Used for in vivo oral administration in mice.[1] |
| Water | Insoluble |
Table 2: Stability and Storage of BMS-433771
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[6][9] | Avoid moisture.[8][9] |
| 4°C | 2 years[6][9] | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months[6][8][9] | Store in sealed vials. |
| -20°C | 1 month[6][8][9] | ||
| Shipping Condition | Room Temperature | A few days | Stable for the duration of ordinary shipping.[9] |
Experimental Protocols & Visualizations
Mechanism of Action: Inhibition of RSV F-Protein Mediated Fusion
BMS-433771 binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the RSV F protein.[3] This binding event interferes with the conformational change required for the association of the N-terminal and C-terminal heptad repeats, a process essential for the fusion of the viral and cellular membranes.[3]
Caption: Mechanism of BMS-433771 action on RSV fusion.
Experimental Workflow: In Vitro Cell Protection Assay
A common method to assess the antiviral activity of BMS-433771 is the cell protection (or CPE reduction) assay. This assay measures the ability of the compound to protect host cells from the cytopathic effects (CPE) induced by RSV infection.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BMS-433771 dihydrochloride hydrate | RSV | 543700-67-0 | Invivochem [invivochem.com]
Troubleshooting variable efficacy of BMS-433771 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing variable efficacy with the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-433771?
A1: BMS-433771 is a potent, orally active inhibitor of respiratory syncytial virus (RSV).[1][2] It functions by targeting the RSV fusion (F) protein, which is essential for the virus's entry into host cells.[3][4] Specifically, it inhibits the fusion of lipid membranes during the early stages of viral entry and also prevents the formation of syncytia (the fusion of infected cells with neighboring cells) in later stages of infection.[3] The compound is thought to bind to a hydrophobic cavity within the F protein, interfering with the conformational changes required for membrane fusion.[5]
Q2: What is the recommended formulation for in vivo oral administration of BMS-433771?
A2: For in vivo studies in mice, BMS-433771 has been successfully dissolved in a solution of 50% polyethylene glycol 400 (PEG400) in water.[3] The compound is administered via oral gavage.[3]
Q3: Is BMS-433771 effective against both RSV-A and RSV-B strains?
A3: Yes, BMS-433771 has demonstrated potent inhibitory activity against multiple laboratory and clinical isolates of both group A and group B RSV strains in vitro.[3]
Q4: What is the known resistance mutation for BMS-433771?
A4: A single amino acid substitution, K394R, in the F1 subunit of the fusion protein has been identified as a key mutation conferring resistance to BMS-433771.[6] This mutation can result in a 1,250-fold increase in resistance to the compound.[4][6] It is important to note that the K394R mutation may also confer cross-resistance to other RSV fusion inhibitors.[4][6]
Troubleshooting Guide for Variable In Vivo Efficacy
Issue 1: Higher than expected viral titers in treated animals or inconsistent results between experimental groups.
Possible Cause 1: Suboptimal Compound Formulation or Administration
-
Question: Is the compound fully solubilized and stable in the vehicle?
-
Troubleshooting Steps:
-
Visually inspect your formulation for any precipitation before each use.
-
Prepare the formulation fresh before each experiment.
-
Consider performing a concentration verification of your dosing solution using an appropriate analytical method (e.g., HPLC).
-
-
-
Question: Is the oral gavage technique consistent and accurate?
-
Troubleshooting Steps:
-
Ensure all personnel are properly trained in oral gavage techniques to minimize variability in administration and prevent accidental tracheal dosing.
-
Verify the dosing volume is accurate for the weight of each animal.
-
-
Possible Cause 2: Timing of Administration and Therapeutic Window
-
Question: Is the dosing regimen optimized for a prophylactic or therapeutic effect?
-
Troubleshooting Steps:
-
BMS-433771 has shown strong prophylactic efficacy when administered as a single dose 1 hour prior to viral inoculation.[7][8]
-
Therapeutic efficacy may be limited. Studies have shown that administration 1 hour after viral inoculation can be less effective.[7]
-
For your specific experimental goals, consider running a time-course study to determine the optimal therapeutic window.
-
-
Possible Cause 3: Animal Model and Biological Variability
-
Question: Are you using the most appropriate animal model for your study?
-
Troubleshooting Steps:
-
Be aware of species-specific differences in sensitivity. BALB/c mice are reportedly more sensitive to BMS-433771 than cotton rats, requiring a lower dose to achieve a significant reduction in viral titers.[8][9]
-
The age and immune status of the animals can significantly impact RSV pathogenesis and, consequently, the apparent efficacy of an antiviral.[10][11] Ensure that the age and immune status of your animals are consistent across all experimental groups. Efficacy has been demonstrated in immunosuppressed mice.[8]
-
-
Possible Cause 4: Viral Resistance
-
Question: Could the RSV strain used have pre-existing resistance or could resistance have developed during the experiment?
-
Troubleshooting Steps:
-
If using a laboratory-passaged viral stock, consider sequencing the F protein gene to check for resistance mutations like K394R.
-
If you observe a loss of efficacy over time in a longer-term experiment, consider isolating virus from treated animals and sequencing the F protein to test for the emergence of resistance.
-
Experiments have confirmed that a virus with the K394R mutation is refractory to BMS-433771 treatment in vivo.[6]
-
-
Quantitative Data Summary
Table 1: In Vivo Dose-Response of BMS-433771
| Animal Model | Dose (mg/kg) | Dosing Regimen | Result (Reduction in Lung Viral Titer) | Reference |
| BALB/c Mouse | 5 | Single oral dose 1h pre-infection | ≥1.0 log₁₀ TCID₅₀ per gram | [7] |
| 50 | Single oral dose 1h pre-infection | Viral titers below the limit of detection in most animals | [3][7] | |
| Cotton Rat | 50 | Single oral dose 1h pre-infection | ~1.0 log₁₀ TCID₅₀ reduction | [7][8] |
Table 2: BMS-433771 Resistance Profile
| Mutation | Location | Fold Change in Resistance (in vitro) | Notes | Reference |
| K394R | F1 Subunit of Fusion Protein | 1,250-fold | Confers resistance in vivo. May confer cross-resistance to other fusion inhibitors. | [4][6] |
| L141F | F Protein | >18.3-fold | Associated with resistance to BMS-433771. | [12] |
Key Experimental Protocols
Protocol: Prophylactic Efficacy of BMS-433771 in BALB/c Mice
This protocol is a generalized procedure based on published studies.[3][7] Researchers should adapt it to their specific experimental design and institutional guidelines.
-
Compound Formulation:
-
Prepare a solution of BMS-433771 in a vehicle of 50% Polyethylene Glycol 400 (PEG400) in sterile water.
-
Vortex or sonicate until the compound is fully dissolved. Prepare this solution fresh on the day of dosing.
-
-
Animals:
-
Use female BALB/c mice, 6-10 weeks old.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
House animals in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume.
-
Administer the BMS-433771 formulation or vehicle control via oral gavage at the desired dose (e.g., 50 mg/kg). A typical volume is 0.2 mL.[3]
-
Dosing should occur 1 hour prior to viral inoculation.
-
-
Viral Inoculation:
-
Lightly anesthetize the mice.
-
Inoculate intranasally with a predetermined titer of RSV (e.g., 10⁵ TCID₅₀) in a small volume (e.g., 50 µL).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of illness.
-
At a predetermined time point post-infection (e.g., Day 4), humanely euthanize the animals.
-
Aseptically harvest the lungs.
-
-
Viral Titer Quantification:
-
Weigh the lung tissue.
-
Homogenize the lungs in an appropriate cell culture medium.
-
Clarify the homogenate by centrifugation.
-
Determine the viral titer in the lung homogenate supernatant using a standard plaque assay or TCID₅₀ assay on a suitable cell line (e.g., HEp-2 cells).
-
Express results as PFU/gram or TCID₅₀/gram of lung tissue.
-
Mandatory Visualizations
Caption: RSV Fusion and Inhibition Pathway by BMS-433771.
Caption: Typical In Vivo Prophylactic Efficacy Experimental Workflow.
Caption: Logical Workflow for Troubleshooting BMS-433771 In Vivo Efficacy.
References
- 1. Respiratory syncytial virus fusion inhibitors. Part 4: optimization for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection [ouci.dntb.gov.ua]
- 10. Respiratory Syncytial Virus Infection Modeled in Aging Cotton Rats (Sigmodon hispidus) and Mice (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the effects of age on the dynamics of RSV in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Addressing BMS-433771 cytotoxicity in sensitive cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity associated with the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771. While generally exhibiting a favorable safety profile, this guide offers troubleshooting strategies and detailed protocols for instances of unexpected cytotoxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-433771?
A1: BMS-433771 is a potent and orally active inhibitor of the respiratory syncytial virus (RSV).[1] It functions by targeting the RSV fusion (F) protein, preventing the fusion of the viral and host cell membranes, which is a critical step for viral entry into the host cell and for the formation of syncytia.[2][3][4] Specifically, it binds to a hydrophobic cavity within the F protein, interfering with the conformational changes required for membrane fusion.[3]
Q2: Is BMS-433771 generally considered cytotoxic?
A2: No, BMS-433771 is generally reported to have low cytotoxicity.[2] Studies have shown it to have a favorable toxicity profile, with high 50% cytotoxic concentration (CC50) values, often exceeding the highest concentrations tested in various cell lines.[3][4]
Q3: What are the typical CC50 values for BMS-433771 in common cell lines?
A3: The CC50 values for BMS-433771 are consistently high, indicating low cytotoxicity at its effective antiviral concentrations. For instance, in HEp-2 cells, the CC50 has been reported to be greater than 100 µM and in some cases, greater than 218 µM.[1][2]
Q4: What are the signs of cytotoxicity I should look for in my cell cultures?
A4: Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Visible changes in cell morphology, such as rounding, detachment, or blebbing.
-
Induction of apoptosis or necrosis.
-
Alterations in the cell cycle.
Q5: Could the observed cytotoxicity be due to off-target effects?
A5: While BMS-433771 is a specific inhibitor of the RSV F protein, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations.[2] If you observe cytotoxicity at concentrations significantly higher than the EC50 for RSV inhibition, it is important to investigate potential off-target effects.
Troubleshooting Guide
Unexpected cytotoxicity can arise from various factors in an experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Quantitative Data Summary
The following table summarizes the known efficacy and cytotoxicity data for BMS-433771 in commonly used cell lines. This data can serve as a baseline for your experiments.
| Cell Line | Parameter | Value | Reference |
| HEp-2 | EC50 (RSV Long strain) | 2-40 nM | [2] |
| HEp-2 | CC50 | > 100 µM | [1] |
| HEp-2 | CC50 | > 218 µM | [1][2] |
| A549 | IC50 (RSV A2) | 13 nM | [1] |
| MDCK/MDBK | CC50 | > 200 µM | [2] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Cell Death | Inhibitor concentration is too high: Exceeding the cytotoxic threshold for the specific cell line. | Perform a dose-response curve to determine the CC50 in your cell line. Use concentrations at and below the reported EC50 for antiviral activity. |
| Solvent toxicity: The solvent used to dissolve BMS-433771 (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | |
| Prolonged exposure: Continuous exposure to the inhibitor may be detrimental to the cells. | Reduce the incubation time. Determine the minimum time required to achieve the desired antiviral effect. | |
| Cell line sensitivity: The specific cell line you are using may be particularly sensitive to BMS-433771. | Test the inhibitor in a different, less sensitive cell line to confirm its activity. If you must use the sensitive cell line, optimize the concentration and exposure time carefully. | |
| Inconsistent Results | Inhibitor instability: The inhibitor may be degrading in the culture medium. | Prepare fresh stock solutions of the inhibitor for each experiment. Store the stock solution according to the manufacturer's recommendations. |
| Cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cell health and response to treatment. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase. | |
| No Antiviral Effect with Cytotoxicity | Incorrect experimental setup: The timing of inhibitor addition relative to virus infection may be incorrect. | For entry inhibitors like BMS-433771, add the compound before or at the time of infection. |
| Compound precipitation: The inhibitor may be precipitating out of solution at the concentration used. | Visually inspect the culture medium for any signs of precipitation. If necessary, reduce the concentration or try a different solvent. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxicity of BMS-433771.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BMS-433771 stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours to allow cells to attach.
-
Inhibitor Treatment: a. Prepare serial dilutions of BMS-433771 in complete medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 200 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the no-treatment control. b. Plot the percentage of viability against the inhibitor concentration to determine the CC50 value.
Protocol 2: Apoptosis Assessment using Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BMS-433771 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach. b. Treat the cells with the desired concentrations of BMS-433771, a positive control for apoptosis (e.g., staurosporine), and a vehicle control. c. Incubate for the desired time.
-
Cell Harvesting and Staining: a. Harvest the cells by trypsinization and collect the culture supernatant (to include any detached, apoptotic cells). b. Centrifuge the cells and wash the pellet with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour of staining. b. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BMS-433771 stock solution
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach. b. Treat the cells with the desired concentrations of BMS-433771 and a vehicle control. c. Incubate for the desired time.
-
Cell Fixation: a. Harvest the cells by trypsinization. b. Centrifuge the cells and wash the pellet with cold PBS. c. Resuspend the cell pellet in 1 mL of cold PBS. d. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. e. Store the fixed cells at -20°C for at least 2 hours.
-
Staining and Analysis: a. Centrifuge the fixed cells and wash the pellet with PBS. b. Resuspend the cell pellet in 500 µL of PI staining solution. c. Incubate for 30 minutes at room temperature in the dark. d. Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
BMS-433771 Mechanism of Action
Caption: Mechanism of BMS-433771 action on the RSV F protein.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for investigating BMS-433771 cytotoxicity.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Impact of BMS-433771 on host immune response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-433771. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-433771?
A1: BMS-433771 is a potent and specific inhibitor of Respiratory Syncytial Virus (RSV) replication.[1][2][3] Its primary mechanism of action is the inhibition of the RSV fusion (F) protein.[1][2][3] By binding to a hydrophobic pocket within the F protein, BMS-433771 prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[3] This action blocks two critical steps in the RSV life cycle: the initial entry of the virus into the host cell and the subsequent formation of syncytia (the fusion of infected cells with neighboring cells).[1][2][4]
Q2: Does BMS-433771 directly modulate the host immune response?
A2: Current research indicates that BMS-433771's efficacy is due to its direct antiviral activity rather than modulation of the host immune response. Studies in immunosuppressed mice have shown that the compound is effective in reducing viral load, suggesting that a host immune response is not required for its antiviral effect. The primary target of BMS-433771 is the viral F protein, not a host immune cell receptor or signaling pathway.
Q3: What is the effect of BMS-433771 on cytokine production?
A3: There is currently no direct evidence to suggest that BMS-433771 modulates cytokine production in host cells. As a specific inhibitor of the RSV F protein, its mechanism is not known to involve interaction with host cell signaling pathways that regulate cytokine expression, such as the NF-κB pathway. Any observed changes in cytokine levels in a BMS-433771-treated, RSV-infected culture would likely be an indirect consequence of the reduced viral replication and subsequent reduction in the virally-induced inflammatory response.
Q4: How does BMS-433771 differ from an immunomodulatory compound like an LFA-1 antagonist?
A4: BMS-433771 and Leukocyte function-associated antigen-1 (LFA-1) antagonists operate through fundamentally different mechanisms. BMS-433771 is a direct-acting antiviral that targets a viral protein (RSV F protein) to block viral entry.[1][2][3] In contrast, LFA-1 antagonists are immunomodulatory drugs that target a host protein.[5] LFA-1 is an integrin found on the surface of leukocytes that is crucial for cell adhesion and immune synapse formation.[5] By blocking LFA-1, these antagonists can reduce immune cell trafficking and activation, thereby dampening inflammatory responses.[6]
Troubleshooting Guides
Issue 1: Apparent Lack of Efficacy in an Antiviral Assay
-
Possible Cause: Development of viral resistance.
-
Troubleshooting Step: RSV can develop resistance to BMS-433771 through mutations in the F protein gene. A common mutation conferring resistance is K394R.[1] If you observe a loss of efficacy, sequence the F protein gene of the virus from your culture to check for resistance mutations.
-
-
Possible Cause: Incorrect timing of compound addition.
-
Troubleshooting Step: BMS-433771 is a viral entry inhibitor and is most effective when present at the time of infection or shortly after.[2] In a "time-of-addition" experiment, the inhibitory effect of BMS-433771 is significantly reduced if added several hours after viral inoculation.[7] Ensure your experimental protocol adds the compound at the appropriate time relative to infection.
-
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: Ensure proper storage and handling of the BMS-433771 compound to maintain its stability and activity. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Issue 2: Unexpected Results in an Immune-Based Assay
-
Possible Cause: Misinterpretation of indirect effects.
Issue 3: High Cytotoxicity Observed in Cell Culture
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Step: While BMS-433771 generally has a high therapeutic index, all compounds can exhibit toxicity at high concentrations.[2][8] Determine the CC50 (50% cytotoxic concentration) in your specific cell line and ensure you are using the compound at a concentration well below this value and within the effective range (EC50).
-
-
Possible Cause: Contamination of the compound.
-
Troubleshooting Step: Ensure the purity of your BMS-433771 stock. If you suspect contamination, obtain a new, high-purity batch of the compound.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of BMS-433771 against Respiratory Syncytial Virus (RSV)
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (50% Effective Concentration) | ~20 nM (average) | HEp-2 | Not specified | [1][2][3][4] |
| 12 nM | HEp-2 | Cytopathic Effect (CPE) Assay | [2][8] | |
| 13 nM | HEp-2 | Viral Protein Expression Assay | [2] | |
| 2 - 40 nM | HEp-2 | Plaque Reduction Assay | [2] | |
| CC50 (50% Cytotoxic Concentration) | >218 µM | HEp-2 | MTT Assay | [2][8] |
Note: There is no quantitative data available in the reviewed literature regarding the direct impact of BMS-433771 on host immune parameters such as cytokine levels, immune cell proliferation, or activation.
Experimental Protocols
1. Plaque Reduction Assay to Determine Antiviral Efficacy
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
RSV stock of known titer
-
BMS-433771 stock solution
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well plates
-
-
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of BMS-433771 in cell culture medium.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with RSV at a concentration that will produce 50-100 plaques per well.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Aspirate the viral inoculum.
-
Add the prepared dilutions of BMS-433771 or a vehicle control to the respective wells.
-
Overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C for 5 days or until plaques are visible.
-
Aspirate the methylcellulose overlay and stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 is the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the vehicle control.
-
2. Time-of-Addition Assay to Elucidate Mechanism of Action
This assay helps to determine at which stage of the viral life cycle an antiviral compound is active.
-
Materials:
-
HEp-2 cells in 6-well plates
-
High-titer RSV stock
-
BMS-433771 at a high concentration (e.g., >100x EC50)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-RSV F protein, anti-actin)
-
-
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluency.
-
Synchronize infection by pre-chilling the plates and viral inoculum at 4°C for 30 minutes.
-
Infect all wells with a high multiplicity of infection (MOI) of RSV (e.g., MOI = 5-10) for 1 hour at 4°C to allow attachment but not fusion.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium to all wells and transfer the plates to a 37°C incubator. This is time zero (T=0).
-
Add BMS-433771 to different wells at various time points post-infection (e.g., T=0, T=2h, T=4h). Include a "no drug" control.
-
At a fixed time point (e.g., 16 hours post-infection), wash the cells, lyse them, and collect the protein lysates.
-
Analyze the expression of an RSV protein (e.g., F protein) by Western blot. An entry inhibitor like BMS-433771 will show strong inhibition of viral protein expression only when added at or very near T=0.[2][7]
-
Visualizations
Caption: Mechanism of RSV fusion and its inhibition by BMS-433771.
Caption: Workflow for antiviral efficacy testing and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
Technical Support Center: BMS-433771 Treatment Protocols for Immunosuppressed Models
Welcome to the technical support center for the application of BMS-433771 in immunosuppressed research models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-433771?
A1: BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions as a fusion inhibitor by targeting the RSV fusion (F) protein.[2][4] Specifically, it binds to a hydrophobic cavity within the N-terminal heptad repeat (HR1) of the F protein, preventing the conformational changes required for the fusion of the viral and host cell membranes.[2][5] This action effectively halts viral entry into the host cell and also inhibits cell-to-cell fusion (syncytium formation).[1][4]
Q2: Is the antiviral activity of BMS-433771 dependent on a functional host immune system?
A2: No, the antiviral efficacy of BMS-433771 is not dependent on an active host immune response.[4][6] Studies have demonstrated its effectiveness in reducing viral titers in chemically immunosuppressed mice, indicating that the compound's mechanism of directly inhibiting viral fusion is sufficient for its antiviral effect.[4][6][7]
Q3: What is the in vitro potency of BMS-433771 against RSV?
A3: BMS-433771 exhibits potent activity against both group A and group B strains of RSV in cell culture, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][3]
Q4: Can BMS-433771 be administered orally?
A4: Yes, a key advantage of BMS-433771 is its good pharmacokinetic properties that allow for oral administration and efficacy in animal models.[1][2]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent antiviral efficacy in immunosuppressed animal models.
-
Possible Cause 1: Inadequate Drug Exposure.
-
Troubleshooting Steps:
-
Verify Dosing and Formulation: Ensure the correct dose is being administered. BMS-433771 has been shown to be effective in BALB/c mice at an oral dose of 50 mg/kg.[6][7][8] The compound can be dissolved in a vehicle such as 50% polyethylene glycol 400 (PEG-400) in water for oral gavage.[1]
-
Timing of Administration: For prophylactic studies, administering BMS-433771 one hour prior to intranasal virus inoculation has proven effective.[6][7][8] A single prophylactic dose has been shown to be as effective as a multi-day dosing regimen.[6]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in a satellite group of animals to determine plasma concentrations of BMS-433771 and ensure they are reaching therapeutic levels. An area under the curve (AUC) of 5,000 ng/h/ml was associated with a significant viral load reduction in cotton rats.[9]
-
-
-
Possible Cause 2: Viral Resistance.
-
Troubleshooting Steps:
-
Sequence the RSV F Protein: Isolate viral RNA from the lungs of animals with poor treatment response and sequence the F protein gene. Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit, such as the K394R mutation.[1][8]
-
In Vitro Susceptibility Testing: Test the susceptibility of the viral isolate from the in vivo experiment to BMS-433771 in a cell culture-based assay to confirm a resistant phenotype.
-
-
-
Possible Cause 3: Issues with the Immunosuppressed Model.
-
Troubleshooting Steps:
-
Confirm Immunosuppression: Verify the level of immunosuppression at the time of viral challenge. This can be done by, for example, quantifying peripheral blood lymphocyte counts.
-
Health Status of Animals: Immunosuppressed animals are susceptible to opportunistic infections which can confound experimental results.[10] Monitor animals closely for signs of secondary infections, such as hyperkeratotic dermatitis caused by Corynebacterium bovis.[10] Ensure strict aseptic techniques during all procedures.[10]
-
-
Issue 2: High variability in viral titers between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Virus Inoculation.
-
Troubleshooting Steps:
-
Standardize Inoculation Technique: Ensure that the intranasal inoculation is performed consistently for all animals, delivering the same volume and titer of virus to each. Anesthetize animals appropriately to ensure proper inhalation of the inoculum.
-
Virus Titer Verification: Titer the viral stock before and after the inoculation procedure to ensure its stability and accuracy.
-
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Troubleshooting Steps:
-
Accurate Oral Gavage: Ensure that the full intended dose is delivered to the stomach and that there is no regurgitation. Proper training in oral gavage technique is essential.
-
-
Issue 3: Unexpected toxicity or adverse events in treated animals.
-
Possible Cause 1: Compound-related Toxicity.
-
Troubleshooting Steps:
-
Dose-ranging Toxicity Study: Conduct a preliminary study in a small number of immunosuppressed animals to determine the maximum tolerated dose (MTD) of BMS-433771 in your specific model.
-
Vehicle Control: Always include a vehicle-only control group to ensure that any observed toxicity is not due to the formulation vehicle.
-
-
-
Possible Cause 2: Complications of Immunosuppression.
-
Troubleshooting Steps:
-
Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in the drinking water to prevent opportunistic bacterial infections, but be aware that this can impact the microbiome and potentially influence study outcomes.
-
Enhanced Monitoring: Increase the frequency of monitoring for clinical signs of distress, weight loss, and dehydration in immunosuppressed animals.[10]
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of BMS-433771
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| Average EC50 | ~20 nM | HEp-2 | Laboratory and clinical isolates (Group A and B) | [1][2][3] |
| EC50 (Protein Expression Assay) | 13 nM | HEp-2 | RSV Long Strain | [1] |
Table 2: In Vivo Efficacy of BMS-433771 in Rodent Models
| Animal Model | Immunosuppression Method | BMS-433771 Dose | Dosing Regimen | Outcome | Reference |
| BALB/c Mice | None | 50 mg/kg/day (b.i.d.) | Oral gavage for 4 days, starting 1h before infection | Reduced viral titers in the lungs | [1] |
| BALB/c Mice | Cyclophosphamide | 50 mg/kg | Single oral dose 1h before infection | Reduced viral titers in the lungs | [6][7] |
| Cotton Rats | None | Not specified | Single oral dose 1h before infection | Dose-dependent reduction in viral activity | [5] |
Experimental Protocols
Protocol 1: Chemical Immunosuppression of BALB/c Mice
This protocol is based on methodologies described in studies evaluating antiviral efficacy in immunosuppressed hosts.[6][7]
-
Animal Model: Female BALB/c mice, 6-10 weeks old.
-
Immunosuppressive Agent: Cyclophosphamide.
-
Dosing Regimen: Administer cyclophosphamide intraperitoneally. A common regimen involves multiple doses to achieve sustained immunosuppression. For example, 200 mg/kg on day -3 and 150 mg/kg on day -1 relative to viral inoculation. Note: The optimal dosing regimen should be determined in preliminary studies.
-
Verification of Immunosuppression: On the day of infection (Day 0), collect blood from a satellite group of animals to perform a complete blood count (CBC) or flow cytometry to confirm lymphopenia.
-
Monitoring: Animals should be monitored daily for weight loss, clinical signs of illness, and opportunistic infections. Provide supportive care as needed (e.g., supplemental hydration, softened food).
Protocol 2: Prophylactic Treatment of RSV Infection in Immunosuppressed Mice
This protocol is adapted from published efficacy studies of BMS-433771.[1][6][7]
-
Preparation of BMS-433771: Dissolve BMS-433771 in a vehicle of 50% Polyethylene Glycol 400 (PEG-400) in sterile water to the desired concentration (e.g., for a 50 mg/kg dose).
-
Drug Administration: One hour prior to viral inoculation, administer the prepared BMS-433771 solution to the immunosuppressed mice via oral gavage. The volume is typically 0.2 ml for a 20g mouse.
-
Virus Inoculation: Anesthetize the mice (e.g., with isoflurane) and intranasally inoculate with a standardized titer of RSV (e.g., 10^5 TCID50).
-
Endpoint Analysis: At a predetermined time point post-infection (e.g., Day 4), euthanize the animals.
-
Quantification of Viral Load: Harvest the lungs and homogenize them. Determine the viral titer in the lung homogenates using a tissue culture infectious dose (TCID50) assay or by quantitative RT-PCR.
Visualizations
Caption: Mechanism of BMS-433771 action on RSV F protein-mediated membrane fusion.
Caption: Prophylactic efficacy study workflow in an immunosuppressed mouse model.
Caption: Logical workflow for troubleshooting suboptimal in vivo efficacy.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mcgill.ca [mcgill.ca]
Validation & Comparative
A Head-to-Head Comparison of BMS-433771 and Ribavirin for the Inhibition of Respiratory Syncytial Virus
For Researchers, Scientists, and Drug Development Professionals
Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and immunocompromised adults. The development of effective antiviral therapies is a critical area of research. This guide provides a detailed, data-driven comparison of two notable RSV inhibitors: BMS-433771, a novel fusion inhibitor, and ribavirin, a broad-spectrum antiviral agent and the only currently licensed drug for RSV treatment, though its clinical efficacy is a subject of debate.
At a Glance: Performance Comparison
| Metric | BMS-433771 | Ribavirin | Reference |
| Mechanism of Action | RSV Fusion (F) Protein Inhibitor | RNA Polymerase Inhibitor, IMPDH Inhibitor | [1][2][3],[4][5] |
| Average EC50 | 20 nM | ~12-41 µM (3-10 µg/mL) | [1][6],[7][8][9] |
| Target Specificity | Specific to RSV | Broad-spectrum antiviral (RNA & DNA viruses) | [1],[4] |
| Mode of Administration | Orally active | Oral, aerosolized, intravenous | [1],[9][10] |
| Resistance Profile | Mutations in the F1 subunit of the fusion protein | Not associated with increased resistance | [1],[8] |
In-Depth Analysis of Inhibitory Activity
BMS-433771 has demonstrated potent and specific inhibition of RSV in preclinical studies. As a fusion inhibitor, it directly targets the RSV F protein, a critical component for viral entry into host cells and the formation of syncytia.[1][2] In contrast, ribavirin exhibits a broader mechanism of action, primarily by inhibiting the viral RNA-dependent RNA polymerase and by depleting intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[4][5]
Time-of-addition experiments have provided critical insights into the distinct operational windows of these two inhibitors. BMS-433771 is most effective when added at the early stages of infection, consistent with its role in blocking viral entry.[6] Ribavirin, on the other hand, can inhibit viral replication even when added several hours post-infection, which aligns with its mechanism of targeting viral RNA synthesis.[6]
Experimental Protocols
Cell Culture and Virus
-
Cell Line: HEp-2 cells are commonly used for the in vitro evaluation of anti-RSV compounds.[1][11]
-
Virus Strains: Both laboratory-adapted strains (e.g., RSV Long, A2) and clinical isolates of RSV A and B subgroups are utilized to assess the breadth of antiviral activity.[1]
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and determining the inhibitory concentration of antiviral compounds.
-
Cell Seeding: HEp-2 cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Infection: A standardized amount of RSV (e.g., 50 plaque-forming units) is used to infect the cell monolayers.
-
Compound Addition: The test compounds (BMS-433771 or ribavirin) are serially diluted and added to the infected cells.
-
Overlay: The infected cells are then overlaid with a semi-solid medium, such as methylcellulose, to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 5 days at 37°C in a CO2 incubator.
-
Staining and Analysis: The cell monolayers are fixed and stained with crystal violet. The plaques are then counted, and the 50% effective concentration (EC50), the concentration of the drug that reduces the number of plaques by 50%, is calculated.[1]
Viral Protein Expression Assay
This assay measures the level of viral protein synthesis as an indicator of viral replication.
-
Infection and Treatment: HEp-2 cells are infected with RSV in the presence of varying concentrations of the antiviral compounds.
-
Metabolic Labeling: At a set time post-infection (e.g., 16 hours), the cells are metabolically labeled with [35S]-methionine.[6]
-
Cell Lysis and Immunoprecipitation: The cells are lysed, and specific viral proteins (e.g., the matrix protein) are immunoprecipitated using a specific antibody.[6]
-
Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE and quantified by autoradiography or phosphorimaging to determine the EC50 for protein expression inhibition.[6]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of BMS-433771 and ribavirin are visualized in the following diagrams.
Conclusion
BMS-433771 represents a highly potent and specific inhibitor of RSV, targeting the critical step of viral fusion. Its low nanomolar efficacy in vitro suggests a promising therapeutic potential. Ribavirin, while being the only approved drug, demonstrates significantly lower in vitro potency and a broader, less specific mechanism of action. The data presented in this guide underscore the importance of developing targeted antiviral strategies, such as fusion inhibition, for the effective management of RSV infections. Further clinical evaluation of compounds like BMS-433771 is warranted to translate these promising preclinical findings into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribavirin Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of aerosolized versus oral ribavirin for the treatment of respiratory syncytial virus infections: A single-center retrospective cohort study and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BMS-433771 in Rodent Models for Respiratory Syncytial Virus (RSV) Infection
A comprehensive analysis of the preclinical efficacy of the RSV fusion inhibitor, BMS-433771, in BALB/c mice and cotton rats, providing key data and experimental methodologies for researchers in virology and drug development.
BMS-433771 is a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] This guide provides a comparative summary of the efficacy of BMS-433771 in two commonly used rodent models of RSV infection: the BALB/c mouse and the cotton rat. The data presented is compiled from preclinical studies investigating the prophylactic antiviral activity of this compound.
Mechanism of Action
BMS-433771 functions by inhibiting the F protein-mediated fusion of the viral envelope with the host cell membrane.[3][4] This action prevents the entry of the virus into the host cell, an early and critical step in the viral life cycle.[1] The compound has demonstrated potent activity against both A and B groups of RSV.[4] Resistance to BMS-433771 has been mapped to mutations in the F1 subunit of the fusion protein.[1]
Caption: Mechanism of action of BMS-433771.
Efficacy Data: A Comparative Summary
The prophylactic efficacy of orally administered BMS-433771 has been evaluated in both BALB/c mice and cotton rats infected with the Long strain of RSV.[3] The following tables summarize the key findings from these studies.
Table 1: Prophylactic Efficacy of a Single Oral Dose of BMS-433771 in BALB/c Mice and Cotton Rats
| Animal Model | Dose (mg/kg) | Reduction in Lung Viral Titer (log10 TCID50/g) | Reference |
| BALB/c Mouse | 5 | ≥1.0 | [5] |
| BALB/c Mouse | 50 | Below detection limit (~2.3) | [5] |
| Cotton Rat | 50 | ≥1.0 | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Analysis
| Parameter | BALB/c Mouse | Cotton Rat | Reference |
| AUC for 50% Max Response | ~7.5-fold less than cotton rat | - | [3] |
These results indicate that RSV infection in BALB/c mice is more sensitive to inhibition by BMS-433771 than in cotton rats.[3][6] A single oral dose administered one hour prior to intranasal RSV inoculation was found to be as effective as a 4-day twice-daily dosing regimen.[3][6] Furthermore, the antiviral activity of BMS-433771 was maintained in chemically immunosuppressed mice, suggesting that its efficacy is not dependent on an active host immune response.[3][6]
Experimental Protocols
The following section details the methodologies employed in the in vivo efficacy studies of BMS-433771.
Animal Models
-
BALB/c Mice: Female, 6 to 10 weeks old, weighing between 18 and 22 g.[1]
-
Cotton Rats: Details on the specific strain, age, and weight were not specified in the provided search results.
Drug Formulation and Administration
-
Formulation: BMS-433771 was dissolved in a solution of 50% polyethylene glycol 400 in water.[1]
-
Administration: The compound was administered via oral gavage in a volume of 0.2 ml.[1]
Virus Inoculation
-
Virus Strain: RSV Long strain was used for infection.[3]
-
Inoculation Route: Intranasal inoculation.[3]
-
Timing: Dosing was administered 1 hour prior to virus inoculation.[3]
Efficacy Assessment
-
Endpoint: Reduction in viral titers in the lungs.[1]
-
Assay: Lung homogenates were assayed for infectious virus, likely by a tissue culture infectious dose 50 (TCID50) assay.
Caption: In vivo efficacy testing workflow.
Comparison with Other Alternatives
While the provided information focuses on BMS-433771, it is important to consider its profile in the context of other RSV inhibitors. For instance, RFI-641 is another F protein inhibitor that blocks viral fusion and has shown in vitro and in vivo activity against both RSV-A and RSV-B strains.[2] Palivizumab (Synagis) is a humanized monoclonal antibody that also targets the RSV-F glycoprotein and is used prophylactically in high-risk pediatric populations.[2] Unlike these, BMS-433771 was developed as an orally active small molecule, which could offer advantages in terms of administration.[1]
Conclusion
BMS-433771 demonstrates significant prophylactic efficacy against RSV infection in both BALB/c mouse and cotton rat models.[3] The compound is more potent in the BALB/c mouse model, requiring a lower dose to achieve a significant reduction in viral load compared to the cotton rat.[5] Its oral bioavailability and efficacy independent of the host immune status highlight its potential as an antiviral agent.[1][6] The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future preclinical studies of RSV inhibitors.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Resistance Profile of BMS-433771: A Comparative Analysis with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion.[1][2][3] This guide provides a comparative analysis of the cross-resistance profile of BMS-433771 with other antiviral compounds, supported by experimental data. The primary focus of this guide is on cross-resistance within the context of RSV, as available data indicates that BMS-433771 is a specific inhibitor of RSV and lacks activity against other viruses such as influenza, HIV, and Hepatitis C.[4]
Mechanism of Action: Inhibition of RSV Fusion
BMS-433771 targets the F protein of RSV, a class I viral fusion protein.[1][2] The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. This process involves the formation of a six-helical bundle (6HB) structure. BMS-433771 is believed to bind to a hydrophobic pocket within the N-terminal heptad repeat (HRA) of the F protein, preventing the association with the C-terminal heptad repeat (HRB) and thereby inhibiting the formation of the 6HB fusion core.[1] This mechanism is also responsible for inhibiting syncytium formation, the fusion of infected cells with neighboring uninfected cells.[2][4]
Cross-Resistance with Other RSV Fusion Inhibitors
Studies have shown that resistance to one RSV fusion inhibitor can confer cross-resistance to other inhibitors that target the F protein. This is often due to mutations in the F protein that either directly interfere with drug binding or alter the energetics of the fusion process.
A key mutation conferring resistance to BMS-433771 is K394R in the F1 subunit of the F protein.[5][6] This mutation has been shown to confer high-level resistance to BMS-433771 and cross-resistance to other RSV fusion inhibitors such as TMC-353121.[6] The mechanism behind this cross-resistance is thought to be the destabilization of the prefusion conformation of the F protein, which narrows the window of opportunity for the inhibitors to bind.[5]
| Compound | Virus Strain/Mutation | EC50 (nM) | Fold Resistance | Reference |
| BMS-433771 | RSV (Wild-Type) | ~20 | - | [4] |
| K394R Mutant | >25,000 | >1,250 | [7] | |
| V144A Mutant | - | 150 | [4] | |
| D392G Mutant | - | - | [4] | |
| TMC-353121 | K394R Mutant | - | High | [6] |
| GPAR-3710 | F-F140I Mutant | - | Resistant | [8] |
| D489E Mutant | - | Pan-resistant | [5] | |
| GS-5806 | K394R Mutant | - | 4.4 | [6] |
Specificity of BMS-433771
Despite the structural similarities among class I viral fusion proteins, BMS-433771 has demonstrated a high degree of specificity for RSV. In vitro studies have shown that BMS-433771 does not exhibit inhibitory activity against a panel of other viruses, including influenza A, at concentrations significantly higher than its effective concentration against RSV.[4] This specificity suggests that while the overall fusion mechanism is conserved, there are subtle structural differences in the fusion proteins of different viruses that prevent BMS-433771 from binding effectively.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Seeding: Plate a suitable host cell line (e.g., HEp-2) in multi-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the respiratory syncytial virus (RSV).
-
Compound Addition: After a viral adsorption period, the inoculum is removed, and the cells are washed. Media containing serial dilutions of BMS-433771 or other test compounds is then added.
-
Overlay: A semi-solid overlay, such as methylcellulose, is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for the development of visible plaques.
-
Staining and Visualization: The cells are fixed and stained with a dye like crystal violet, which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Quantification: The number of plaques is counted for each compound concentration. The 50% effective concentration (EC50) is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Syncytium Formation Assay
This assay assesses the ability of a compound to inhibit the fusion of infected cells with neighboring cells, a hallmark of RSV infection in vitro.
-
Infection: HEp-2 cells are infected with RSV.
-
Compound Addition: At a specified time post-infection (e.g., 16 hours), to ensure viral entry and initial replication have occurred, BMS-433771 is added to the culture medium.[4]
-
Incubation: The cells are incubated for an additional period to allow for syncytium formation in the untreated control wells.
-
Visualization and Analysis: The formation of syncytia (large, multinucleated cells) is observed and quantified, often through microscopy. The inhibitory effect of the compound is determined by comparing the extent of syncytium formation in treated versus untreated wells.
Conclusion
BMS-433771 is a specific and potent inhibitor of RSV fusion. Cross-resistance studies have primarily focused on other RSV fusion inhibitors, revealing that mutations in the viral F protein, such as K394R, can confer resistance to multiple compounds within this class. The lack of activity against other viruses like influenza highlights the specific nature of the interaction between BMS-433771 and the RSV F protein. These findings are crucial for the development of future antiviral strategies and for understanding the mechanisms of viral resistance.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Validating the In Vivo Mechanism of Action of BMS-433771: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo mechanism of action of BMS-433771, a potent respiratory syncytial virus (RSV) fusion inhibitor, with alternative antiviral agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of this class of compounds.
Executive Summary
BMS-433771 is an orally bioavailable small molecule that effectively inhibits RSV replication by targeting the viral fusion (F) protein.[1][2] Its primary mechanism of action is the inhibition of the conformational changes in the F protein required for the fusion of the viral envelope with the host cell membrane, a critical early step in the viral lifecycle.[3][4] In vivo studies in rodent models have demonstrated its efficacy in reducing viral loads in the lungs.[5][6] This guide compares BMS-433771 with other RSV fusion inhibitors, namely TMC-353121, JNJ-53718678, and GS-5806, highlighting their respective in vivo performance and mechanistic similarities.
Comparative In Vivo Efficacy of RSV Fusion Inhibitors
The following table summarizes the in vivo efficacy of BMS-433771 and its key alternatives in preclinical models.
| Compound | Animal Model | Dosing Regimen | Viral Load Reduction (log10 TCID50/g lung) | Reference |
| BMS-433771 | BALB/c mice | 50 mg/kg, single oral dose, 1h pre-infection | >2.3 | [5] |
| Cotton Rat | 50 mg/kg, single oral dose, 1h pre-infection | ~1.5 | [5] | |
| TMC-353121 | BALB/c mice | 0.25-10 mg/kg, daily administration | Significant reduction | [7][8] |
| JNJ-53718678 | Cotton Rat | 1, 4, 10, 40, or 100 mg/kg, single oral dose, 1h pre-infection | Dose-dependent reduction | [9] |
| GS-5806 | Cotton Rat | Not specified | Dose-dependent antiviral efficacy | [10] |
| Healthy Adults (Human Challenge) | Oral, once-daily | Mean 4.2 log10 reduction in peak viral load | [10][11] |
Mechanism of Action: Targeting RSV F Protein-Mediated Fusion
The primary mechanism of action for BMS-433771 and the compared alternatives is the inhibition of the RSV F protein. This protein is essential for the fusion of the viral and host cell membranes, allowing the virus to enter the cell and initiate replication.
Figure 1: Signaling pathway of RSV entry and inhibition by BMS-433771.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo RSV Infection Model (BALB/c Mice)
This protocol is adapted from studies evaluating the in vivo efficacy of RSV inhibitors.[3][5]
Objective: To assess the in vivo prophylactic efficacy of an antiviral compound against RSV infection in a mouse model.
Materials:
-
Female BALB/c mice (6-10 weeks old)
-
RSV Long strain
-
Test compound (e.g., BMS-433771) dissolved in a suitable vehicle (e.g., 50% polyethylene glycol 400 in water)
-
Anesthesia (e.g., isoflurane)
-
HEp-2 cells for viral titration
-
Culture media (e.g., MEM with 2% FBS)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House mice in a specific-pathogen-free facility for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control to mice via oral gavage. For prophylactic studies, this is typically done 1 hour before viral inoculation.[5]
-
Virus Inoculation: Anesthetize mice and intranasally inoculate with a defined plaque-forming unit (PFU) of RSV in a small volume (e.g., 50 µL).
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur).
-
Sample Collection: At a predetermined time point post-infection (e.g., day 4 or 5), euthanize the mice. Aseptically collect the lungs.
-
Tissue Homogenization: Homogenize the lung tissue in a known volume of culture medium.
-
Viral Titer Determination: Determine the viral load in the lung homogenates using a TCID50 assay.
Figure 2: Experimental workflow for the in vivo mouse model of RSV infection.
50% Tissue Culture Infective Dose (TCID50) Assay
This protocol is a standard method for quantifying viral titers.[12][13][14]
Objective: To determine the concentration of an infectious virus in a sample.
Materials:
-
HEp-2 cells
-
96-well cell culture plates
-
Culture medium (e.g., RPMI 1640 with 2% FBS)
-
Virus-containing sample (e.g., lung homogenate)
-
Incubator (37°C, 5% CO2)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates to form a confluent monolayer.
-
Serial Dilution: Prepare ten-fold serial dilutions of the virus-containing sample in culture medium.
-
Infection: Inoculate the cell monolayers with the virus dilutions in replicate wells. Include a negative control (cells only).
-
Incubation: Incubate the plates for 5-7 days, observing for cytopathic effect (CPE).
-
Staining: After the incubation period, fix and stain the cells with crystal violet.
-
Scoring: Score each well for the presence or absence of CPE.
-
Calculation: Calculate the TCID50 value using the Reed-Muench method.
Time-of-Addition Assay
This assay helps to determine the stage of the viral lifecycle that is inhibited by a compound.[15][16][17]
Objective: To identify whether an antiviral compound acts at an early (entry) or late (post-entry) stage of viral replication.
Materials:
-
HEp-2 cells in 48-well plates
-
RSV
-
Test compound
-
Culture medium
Procedure:
-
Infection: Infect HEp-2 cell monolayers with RSV at a high multiplicity of infection (MOI).
-
Compound Addition: Add the test compound at a concentration known to be inhibitory at different time points relative to infection (e.g., -1h, 0h, 2h, 4h, 6h post-infection).
-
Incubation: Incubate the cells for a single replication cycle (e.g., 16-24 hours).
-
Analysis: Harvest the cells or supernatant and quantify viral replication, for example, by measuring viral protein expression (e.g., Western blot) or progeny virus titer (TCID50 assay).
-
Interpretation: Inhibition observed only when the compound is added early suggests it targets viral entry. Inhibition at later time points suggests a post-entry mechanism.
Cell-Cell Fusion (Syncytia Formation) Assay
This assay directly assesses the inhibition of the F protein's fusion activity.[18][19][20]
Objective: To determine if a compound can inhibit the fusion of infected cells with neighboring uninfected cells, a hallmark of RSV infection mediated by the F protein.
Materials:
-
HEp-2 cells
-
RSV
-
Test compound
-
Culture medium
-
Microscope
Procedure:
-
Infection: Infect HEp-2 cell monolayers with RSV at a low MOI to allow for the formation of distinct plaques or syncytia.
-
Compound Addition: After an initial infection period (e.g., 2 hours) to allow viral entry, remove the inoculum and add fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 3-5 days.
-
Visualization and Quantification: Observe the formation of syncytia (large, multinucleated cells) under a microscope. The number and size of syncytia can be quantified.
-
Interpretation: A reduction in syncytia formation in the presence of the compound indicates inhibition of F protein-mediated cell-cell fusion.
Conclusion
BMS-433771 is a well-characterized RSV fusion inhibitor with proven in vivo efficacy. Its mechanism of action, targeting the viral F protein, is shared by several other promising antiviral candidates. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future RSV inhibitors. The data presented underscores the potential of targeting RSV-mediated fusion as a viable therapeutic strategy for the treatment of RSV infections.
References
- 1. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Efficacy of a Respiratory Syncytial Virus (RSV) Fusion Inhibitor in a Bovine Model of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. rsc.org [rsc.org]
- 13. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
A Head-to-Head Comparison of Investigational Respiratory Syncytial Virus (RSV) Drugs: BMS-433771 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of BMS-433771 with other key investigational drugs for the treatment of Respiratory Syncytial Virus (RSV). The content is curated for an audience well-versed in virology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Comparative Analysis of Anti-RSV Drug Candidates
The landscape of RSV therapeutics is evolving, with several promising small molecules in development. These compounds primarily target viral entry or replication. This comparison focuses on BMS-433771, a fusion inhibitor, and pits it against other notable investigational agents: JNJ-53718678 (a close analog), ziresovir (another fusion inhibitor), and EDP-938 (a nucleoprotein inhibitor).
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of these compounds against RSV. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | Drug Class | Target | RSV Strain(s) | Cell Line | EC50 | Reference(s) |
| BMS-433771 | Fusion Inhibitor | F Protein | A and B clinical isolates | HEp-2 | ~20 nM (average) | [1] |
| JNJ-53718678 | Fusion Inhibitor | F Protein | RSV-A and RSV-B strains | HeLa | 0.09–9.50 ng/mL | |
| Ziresovir (AK0529) | Fusion Inhibitor | F Protein | 31 A-subtypes and 29 B-subtypes | Not Specified | Nanomolar concentrations (EC90) | [2] |
| EDP-938 | Nucleoprotein Inhibitor | N Protein | RSV-A (Long, M37), RSV-B (VR-955) | HEp-2, A549, Vero, BHK | 21-64 nM (in HBECs) | [3][4] |
Note: EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value denotes higher potency. Direct comparison of absolute values should be made with caution due to potential variations in experimental protocols between studies.
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is crucial for its interpretation. Below are detailed protocols for key in vitro assays commonly used to evaluate anti-RSV compounds.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
Methodology:
-
Cell Seeding: Human epidermoid carcinoma (HEp-2) cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Compound Dilution: The investigational drug is serially diluted to various concentrations in a cell culture medium.
-
Virus Preparation: A known titer of RSV is prepared in the cell culture medium.
-
Neutralization: The diluted compound is mixed with the virus suspension and incubated for a specific period (e.g., 1 hour) to allow the drug to bind to the virus or infected cells.
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells, thus forming localized plaques.
-
Incubation: Plates are incubated for several days (typically 3-5 days) to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Microneutralization Assay
This is a higher-throughput alternative to the plaque reduction assay for determining the neutralizing activity of antibodies or antiviral compounds.
Objective: To measure the ability of a compound to neutralize RSV infectivity.
Methodology:
-
Cell Seeding: HEp-2 or other susceptible cells are seeded into 96-well microtiter plates.
-
Compound Dilution: The test compound is serially diluted in the 96-well plate.
-
Virus Addition: A standardized amount of RSV is added to each well containing the diluted compound.
-
Incubation: The plate is incubated to allow the compound to neutralize the virus.
-
Infection: A suspension of HEp-2 cells is added to each well.
-
Incubation: The plates are incubated for several days.
-
Endpoint Determination: The viral cytopathic effect (CPE) is observed and scored microscopically. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or MTS) or by measuring viral antigen expression using an ELISA-based method.
-
Data Analysis: The highest dilution of the compound that inhibits CPE in 50% of the wells (or reduces cell death by 50%) is determined.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage.
Objective: To determine the concentration of a compound that inhibits the viral CPE by 50%.
Methodology:
-
Cell Seeding: Susceptible cells (e.g., HEp-2) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Virus Infection: A predetermined amount of RSV is added to the wells.
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-6 days).
-
CPE Assessment: The extent of CPE in each well is observed and scored. Alternatively, cell viability can be measured using assays like the MTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The concentration of the compound that results in a 50% reduction in CPE is calculated as the EC50.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is fundamental to drug development. The investigational drugs discussed here target two distinct stages of the RSV life cycle: viral fusion and nucleoprotein function.
Fusion Inhibitors: BMS-433771, JNJ-53718678, and Ziresovir
These compounds target the RSV fusion (F) protein, a type I viral fusion protein that is essential for viral entry into the host cell. The F protein undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes.
References
- 1. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Post-Exposure Efficacy of BMS-433771 in Respiratory Syncytial Virus (RSV) Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-exposure efficacy of BMS-433771, a small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. Its performance is evaluated against other notable anti-RSV agents, with a focus on experimental data from preclinical models. This document is intended to inform research and development efforts in the pursuit of effective therapeutic interventions for established RSV infections.
Executive Summary
The landscape of RSV therapeutics has seen a shift from prophylactic to therapeutic strategies, necessitating a rigorous evaluation of a compound's efficacy after viral exposure. BMS-433771, a potent in vitro inhibitor of RSV replication, has been studied for its potential in both prophylactic and therapeutic settings. This guide synthesizes available data to compare its post-exposure performance with that of other RSV fusion inhibitors, namely JNJ-53718678 and its analog JNJ-49214698, as well as the monoclonal antibody palivizumab.
Experimental evidence strongly suggests that while BMS-433771 is effective as a prophylactic agent, its therapeutic window is narrow, showing limited to no efficacy when administered after RSV infection has been established in animal models. In contrast, newer generation fusion inhibitors like JNJ-53718678 have demonstrated significant therapeutic effects in a neonatal lamb model of RSV infection, even when treatment is initiated at the peak of viral replication. This highlights a critical difference in the post-exposure utility of these compounds.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of BMS-433771 and its comparators.
Table 1: In Vitro Anti-RSV Activity
| Compound | Target | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Citation(s) |
| BMS-433771 | RSV Fusion (F) Protein | HEp-2 | Cytopathic Effect (CPE) | 12 nM | [1] |
| BMS-433771 | RSV Fusion (F) Protein | HEp-2 | Viral Protein Expression | 13 nM | [1] |
| BMS-433771 | RSV Fusion (F) Protein | HEp-2 | Plaque Reduction | 2 - 40 nM | [1] |
| JNJ-53718678 | RSV Fusion (F) Protein | - | - | 0.09–9.50 ng/mL | [2] |
| JNJ-49214698 | RSV Fusion (F) Protein | - | - | EC₅₀=0.4 ng/ml (0.8 nM) | [3] |
| MDT-637 | RSV Fusion (F) Protein | HEp-2 | qPCR | 1.42 ng/mL | [4] |
| Ribavirin | Viral RNA Polymerase | HEp-2 | qPCR | 16,973 ng/mL | [4] |
Table 2: In Vivo Post-Exposure Efficacy Against RSV
| Compound | Animal Model | Dosing Regimen | Time of Treatment Initiation | Key Efficacy Endpoints | Outcome | Citation(s) |
| BMS-433771 | BALB/c Mice | 50 mg/kg, single oral dose | 1 hour post-inoculation | Reduction in lung viral titers | Generally ineffective ; small, insignificant reduction in viral titers. | [5] |
| JNJ-53718678 | Neonatal Lambs | 25 mg/kg, once daily | 1 day post-infection | Reduction in viral RNA, infectious virus titers, and lung lesions. | Effective ; >95% reduction in viral RNA and complete inhibition of gross lung lesions. | [1] |
| JNJ-49214698 | Neonatal Lambs | 25 mg/kg, once daily | 3 days post-infection (peak viral load) | Reduction in clinical signs, lung lesions, and viral titers. | Effective ; Significant reduction in gross and microscopic lesions and viral titers. | [3][6] |
Mechanism of Action: RSV Fusion Inhibition
BMS-433771 and its comparators, JNJ-53718678 and JNJ-49214698, are all small-molecule inhibitors that target the RSV F protein. This protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the formation of syncytia (the fusion of infected cells with neighboring cells). These inhibitors bind to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion.
RSV Fusion Inhibition by Small Molecules
Experimental Protocols
In Vivo Efficacy of BMS-433771 in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6 to 10 weeks old.
-
Virus: RSV Long strain.
-
Infection: Intranasal inoculation with RSV.
-
Treatment: A single oral gavage of BMS-433771 at a dose of 50 mg/kg.
-
Post-Exposure Treatment Group: BMS-433771 administered 1 hour after virus inoculation.
-
Endpoint: On day 4 post-inoculation, mice were euthanized, and lungs were harvested. Lung homogenates were prepared to determine viral titers by a tissue culture infectious dose 50 (TCID₅₀) assay.[5]
Therapeutic Efficacy of JNJ-53718678 and JNJ-49214698 in Neonatal Lambs
-
Animal Model: Newborn lambs, which provide a model that closely mimics human infant RSV infection.[7][8]
-
Virus: RSV Memphis 37 strain.
-
Infection: Nebulization with RSV.
-
Treatment: Once-daily oral administration of the compound (e.g., 25 mg/kg for JNJ-49214698).
-
Post-Exposure Treatment Groups:
-
Endpoints:
General Workflow for In Vivo Post-Exposure Efficacy Studies
Discussion and Future Directions
The available data indicate a significant disparity in the post-exposure efficacy between BMS-433771 and newer generation RSV fusion inhibitors like JNJ-53718678. While all these compounds share a similar mechanism of action, differences in their pharmacokinetic and pharmacodynamic properties likely contribute to their varying therapeutic windows. The finding that BMS-433771 is largely ineffective when administered 1 hour post-infection in mice suggests that its clinical utility may be limited to prophylactic settings.[5]
In contrast, the robust therapeutic effect of JNJ-53718678 and JNJ-49214698 in the neonatal lamb model, even when treatment is delayed until peak viral load, is highly encouraging for the development of effective treatments for established RSV disease.[1][3][6] The neonatal lamb model is considered to be more representative of human infant RSV disease, adding weight to these findings.[7][8]
It is important to note the absence of direct head-to-head comparative studies of these compounds in the same animal model. Such studies would be invaluable for a definitive assessment of their relative post-exposure efficacy. Future research should aim to conduct such direct comparisons to guide the selection of the most promising candidates for clinical development.
Furthermore, the exploration of combination therapies, potentially pairing a potent fusion inhibitor with an antiviral agent targeting a different viral process (e.g., a polymerase inhibitor), could offer a strategy to enhance therapeutic efficacy and mitigate the risk of resistance.
References
- 1. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. A model of respiratory syncytial virus (RSV) infection of infants in newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-433771 and Alternative Respiratory Syncytial Virus (RSV) Fusion Inhibitors: Efficacy and Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data on BMS-433771, a discontinued respiratory syncytial virus (RSV) fusion inhibitor, with other key alternatives in the same class. The focus is on long-term efficacy, which in the context of a discontinued compound, is evaluated through its preclinical performance and resistance profile against compounds that have progressed further in development. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a critical component for viral entry into host cells and has been a primary target for antiviral drug development. Small molecule inhibitors that target the F protein prevent the conformational changes necessary for the fusion of the viral and host cell membranes.
BMS-433771, developed by Bristol-Myers Squibb, was a promising oral RSV fusion inhibitor. However, its clinical development was discontinued. This guide provides a retrospective analysis of its performance alongside other notable RSV fusion inhibitors such as Presatovir (GS-5806), Rilematovir (JNJ-53718678), and TMC-353121, to inform future drug development efforts in this class.
Mechanism of Action of RSV Fusion Inhibitors
RSV fusion inhibitors, including BMS-433771 and its comparators, target the RSV F protein. This protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of conformational changes to refold into a stable postfusion conformation, driving the merger of the viral and host cell membranes. These small molecule inhibitors bind to a hydrophobic pocket within the F protein, stabilizing the prefusion state and preventing the transition to the postfusion state, thereby inhibiting viral entry.
Caption: RSV F protein-mediated membrane fusion and its inhibition.
Comparative In Vitro Efficacy
The following table summarizes the in vitro efficacy of BMS-433771 and its alternatives against various strains of RSV, as measured by the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Compound | RSV Strain(s) | Cell Line | EC50 (nM) | Reference(s) |
| BMS-433771 | Long, A2, B Washington, Clinical Isolates | HEp-2 | 10 - 50 (average ~20) | [1][2][3][4] |
| Presatovir (GS-5806) | A2, B 18537, 75 Clinical Isolates | HEp-2 | 0.35 - 0.43 | |
| Rilematovir (JNJ-53718678) | A2, Clinical Isolates | HeLa | 0.09 - 9.5 | [5] |
| TMC-353121 | LO, Clinical Isolates | HeLaM | ~0.13 | [6] |
Comparative Resistance Profiles
The development of resistance is a critical factor in the long-term efficacy of any antiviral. The table below details the key amino acid substitutions in the RSV F protein that confer resistance to BMS-433771 and its comparators, along with the associated fold change in EC50 values.
| Compound | Key Resistance Mutation(s) | Fold Change in EC50 | Reference(s) |
| BMS-433771 | K394R | >1,250 | [1] |
| F140L, V144M, S398L | 35 - >1,250 | [1] | |
| Presatovir (GS-5806) | F140L, T400I, D401E | High-level | |
| Rilematovir (JNJ-53718678) | K394R | >6,000 | |
| TMC-353121 | K394R/S398L | >30,000 |
Clinical Development Status
The ultimate measure of long-term efficacy is successful clinical development and regulatory approval. The following is a summary of the development status of the compared compounds.
-
BMS-433771: Development was discontinued by Bristol-Myers Squibb. The specific reasons are not publicly detailed but are often due to strategic pipeline decisions, or unfavorable pharmacokinetic or safety profiles discovered in early development.[7]
-
Presatovir (GS-5806): Phase 2b clinical trials in hospitalized adults and hematopoietic cell transplant recipients with RSV did not meet their primary endpoints for reducing viral load or improving clinical outcomes.[8][9][10][11]
-
Rilematovir (JNJ-53718678): Development was discontinued by Janssen for strategic reasons, citing challenges in patient recruitment and limited clinical benefit observed.[12][13][14][15]
-
TMC-353121: Showed potent antiviral activity in preclinical and early clinical studies.[6][16][17] However, its current development status is not actively reported in major clinical trial registries.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy and resistance of RSV fusion inhibitors.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Caption: Workflow for a typical plaque reduction assay.
Detailed Steps:
-
Cell Culture: HEp-2 or Vero cells are seeded into 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., BMS-433771) is serially diluted to a range of concentrations in an appropriate cell culture medium.
-
Virus Infection: The cell monolayers are washed, and then infected with a known amount of RSV (typically to produce 50-100 plaques per well) that has been pre-incubated with the various concentrations of the test compound.
-
Adsorption: The virus and compound mixture is incubated with the cells for 1-2 hours to allow for viral attachment and entry.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium, such as methylcellulose or Avicel, containing the corresponding concentration of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized clusters of infected cells, or plaques.
-
Incubation: The plates are incubated for 3-5 days to allow for plaque development.
-
Visualization: The cells are fixed with a solution like 10% formalin or cold methanol and then stained with a dye such as crystal violet, which stains the cells but not the areas of cell death (plaques).
-
Quantification: The visible plaques are counted for each compound concentration. The EC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Resistance Selection and Genotypic Analysis
Detailed Steps:
-
Virus Propagation: The wild-type RSV strain is passaged in cell culture in the presence of a sub-optimal concentration of the antiviral compound.
-
Dose Escalation: With each subsequent passage, the concentration of the compound is gradually increased as the virus population develops resistance.
-
Isolation of Resistant Virus: Once the virus can replicate efficiently at a high concentration of the compound, individual resistant viral clones are isolated through plaque purification.
-
Phenotypic Analysis: The EC50 of the resistant virus is determined using a plaque reduction assay and compared to the wild-type virus to calculate the fold-change in resistance.
-
Genotypic Analysis: The RNA from the resistant virus is extracted, and the gene encoding the F protein is amplified by RT-PCR and sequenced to identify the amino acid substitutions responsible for the resistance phenotype.
Conclusion
BMS-433771 demonstrated potent in vitro activity against a range of RSV strains, comparable to other fusion inhibitors that progressed further in development. However, the high level of resistance conferred by single point mutations, such as K394R, highlights a significant challenge for the long-term efficacy of this class of antivirals. While BMS-433771's development was halted, the data generated from its preclinical evaluation remains valuable. The subsequent discontinuation of other RSV fusion inhibitors like Presatovir and Rilematovir due to a lack of clinical efficacy underscores the difficulty in translating potent in vitro activity into meaningful clinical benefit for RSV infection. Future development of RSV fusion inhibitors will likely require strategies to overcome resistance and demonstrate clear clinical advantages in well-defined patient populations.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pmlive.com [pmlive.com]
- 8. 2018 BMT Tandem Meetings [bmt.confex.com]
- 9. A phase 2b, randomized, double-blind, placebo-controlled trial of presatovir (GS-5806), a novel oral rsv fusion inhibitor, for the treatment of respiratory syncytial virus (RSV) in hospitalized adults (2018) – Staff Publications Hub [library.sath.nhs.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rilematovir (JNJ-53718678) News - LARVOL Sigma [sigma.larvol.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-433771 Dihydrochloride Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of BMS-433771 dihydrochloride hydrate, a potent respiratory syncytial virus (RSV) inhibitor.[1][2] Adherence to these protocols is essential for protecting laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Step-by-Step Disposal Protocol
The fundamental principle of laboratory chemical waste management is to never dispose of hazardous chemicals down the sanitary sewer or in the regular trash.[4][5] The following steps outline the recommended procedure for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
All waste materials containing this compound must be collected for hazardous waste disposal. This includes unused or excess quantities of the pure compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
This waste must be segregated from other waste streams and collected in a designated, clearly labeled hazardous waste container.[5][6]
-
Crucially, incompatible chemicals must not be mixed in the same waste container to avoid dangerous reactions.[6]
2. Container Management:
-
The hazardous waste container must be made of a material compatible with the chemical waste. For hydrochloride salts, high-density polyethylene (HDPE) or other corrosion-resistant plastic containers are generally preferred over glass.[5]
-
The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[7][8] Keep the container closed at all times except when adding waste.[9]
-
The original chemical container, if empty, can be a suitable choice for collecting the same chemical waste.[7]
3. Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.[5][9] The label should include:
-
The words "Hazardous Waste."[5]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The date of waste generation.[5]
-
The name of the Principal Investigator and the laboratory location (building and room number).[5]
-
Appropriate hazard pictograms.[5]
-
4. Storage:
-
Hazardous waste must be stored in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4][9]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in the satellite accumulation area.[9]
5. Disposal of Empty Containers:
-
A container that held a hazardous waste is considered "empty" when all contents have been removed to the extent possible.
-
For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous waste.[6][7]
-
After proper rinsing, labels on the empty container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.[7]
6. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Do not transport hazardous waste through public areas yourself.[7]
-
Your institution's EHS department is responsible for ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[4]
Neutralization of Aqueous Waste
For dilute aqueous solutions containing this compound, neutralization may be a permissible pre-treatment step before collection, subject to institutional EHS approval. As a hydrochloride salt, the solution will be acidic.
Experimental Protocol for Neutralization:
-
Preparation: Perform the procedure in a chemical fume hood while wearing appropriate PPE.
-
Dilution: If the solution is concentrated, it should first be diluted by slowly adding the acidic solution to cold water. Never add water to acid.[10]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring gently.[10][11][12]
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base incrementally until the pH is between 6.0 and 8.0.[11] Be cautious as the reaction may produce gas (effervescence).[10][11]
-
Collection: Once neutralized, the solution should still be collected as hazardous waste unless explicit permission for sewer disposal has been granted in writing by your EHS department.[5]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and guidelines relevant to the storage and disposal of chemical waste in a laboratory setting.
| Parameter | Guideline/Limit | Regulation/Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste | EPA (40 CFR 262.15) |
| Acutely Toxic (P-listed) Waste Limit in SAA | ≤ 1 quart (liquid) or 1 kg (solid) | EPA (40 CFR 262.15) |
| Container Rinsing for Acutely Hazardous Waste | Triple rinse with a solvent | RCRA (40 CFR 261.7) |
| pH for Neutralized Aqueous Waste | Between 6.0 and 8.0 | General Laboratory Practice |
| Concentration for Sewer Disposal (if permitted) | Generally below 1% for neutral salts | Institutional EHS Guideline |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. laballey.com [laballey.com]
- 11. benchchem.com [benchchem.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
